molecular formula C27H33N5O2PRu.PF6.NaPF6 B1574465 RuBi GABA trimethylphosphine

RuBi GABA trimethylphosphine

货号: B1574465
分子量: 904.56
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Modified version of RuBi-GABA. Suppresses cortical local field potential (LFP) activity in anesthetized mice after activation with a blue laser pulse;  inhibits neural activity.

属性

分子式

C27H33N5O2PRu.PF6.NaPF6

分子量

904.56

SMILES

NCCCC([O-])=O.CP(C)C.C1(C2=CC=CC=N2)=CC=CC=N1.C3(C4=CC=CC=N4)=CC=CC=N3.[Cl-].[Ru+2]

同义词

RuBi-GABA-PMe3

产品来源

United States

Foundational & Exploratory

RuBi-GABA Trimethylphosphine: A Technical Guide to a Photoactivatable Inhibitory Neurotransmitter

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision Control of Neural Inhibition with Light

In the intricate landscape of neuroscience research, the ability to manipulate neural activity with high spatiotemporal precision is paramount. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature central nervous system, playing a crucial role in regulating neuronal excitability.[1] The precise control of GABAergic signaling is essential for understanding its role in both normal brain function and in pathological conditions such as epilepsy and anxiety disorders.[1] Photochemical tools, particularly "caged" compounds, have emerged as powerful assets for achieving this control. RuBi-GABA trimethylphosphine is a second-generation caged GABA compound that offers significant advantages over traditional ultraviolet (UV)-sensitive probes. This guide provides an in-depth technical overview of its chemical properties, mechanism of action, synthesis, and application.

Chemical Properties and Structure of RuBi-GABA Trimethylphosphine

RuBi-GABA trimethylphosphine is a ruthenium-based coordination complex designed for the photo-initiated release of GABA. It is a modified version of the original RuBi-GABA, featuring a trimethylphosphine (PMe₃) ligand.[2] This modification influences the compound's electronic properties and, consequently, its photochemical behavior.

The core of the molecule consists of a central ruthenium (Ru) atom coordinated to two 2,2'-bipyridine ligands, one trimethylphosphine ligand, and one molecule of GABA. The GABA molecule is coordinated to the ruthenium center through its amino group, rendering it biologically inactive. This "caged" configuration is stable in the dark, allowing for the precise delivery of the compound to the target area without premature activation.

PropertyValueSource
Chemical Name (bis(2,2'-Bipyridine-N,N')trimethylphosphine)-4-aminobutyric acid ruthenium complex sodium hexafluorophosphate salt
Alternative Names RuBi-GABA-PMe₃
Molecular Formula C₂₇H₃₃F₆N₅O₂P₂Ru
Molecular Weight 904.56 g/mol
Solubility Soluble in water up to 50 mM
Storage Store at -20°C, protected from light

The key advantage of RuBi-GABA and its derivatives is their absorption in the visible light spectrum, typically activated by blue light around 473 nm.[2] This contrasts with many first-generation caged compounds that require UV light for activation. The use of visible light offers several benefits for biological experiments:

  • Deeper Tissue Penetration: Longer wavelengths of light scatter less in biological tissue, allowing for the activation of the compound in deeper brain regions in vivo.[3]

  • Reduced Phototoxicity: Visible light is less energetic than UV light and therefore causes less damage to cells and tissues.[3]

  • Lower Cost and Accessibility: The light sources required for visible light activation, such as LEDs and lasers, are generally more affordable and accessible than their UV counterparts.[3]

Ru Ru bpy1 N--N (bpy) Ru->bpy1 bpy2 N--N (bpy) Ru->bpy2 PMe3 P(CH₃)₃ Ru->PMe3 GABA H₂N-(CH₂)₃-COOH Ru->GABA Coordination Bond

Figure 1: Simplified structure of the RuBi-GABA trimethylphosphine core.

Mechanism of Photolysis: The Uncaging Process

The release of GABA from RuBi-GABA trimethylphosphine is initiated by the absorption of a photon of visible light. This process, known as photolysis or uncaging, is a rapid and efficient photochemical reaction.

The underlying mechanism involves the excitation of the ruthenium complex from its ground electronic state to a metal-to-ligand charge transfer (MLCT) excited state. In this excited state, the electron density is shifted from the ruthenium center to the bipyridine ligands. This electronic rearrangement weakens the coordination bond between the ruthenium and the GABA molecule. Subsequently, a solvent molecule (typically water in biological systems) displaces the GABA molecule from the coordination sphere of the ruthenium complex, leading to the release of free, biologically active GABA. The entire process occurs on a very fast timescale, enabling precise temporal control of GABA delivery.

cluster_0 Ground State cluster_1 Excited State cluster_2 Photoproducts RuBiGABA [Ru(bpy)₂(PMe₃)(GABA)]²⁺ Excited [Ru(bpy)₂(PMe₃)(GABA)]²⁺* RuBiGABA->Excited hν (Visible Light) Products [Ru(bpy)₂(PMe₃)(H₂O)]²⁺ + GABA Excited->Products Solvent Displacement

Figure 2: Simplified workflow of the photolysis of RuBi-GABA trimethylphosphine.

Synthesis and Characterization

While a detailed, step-by-step synthesis protocol specifically for RuBi-GABA trimethylphosphine is not widely published, the general approach for creating such ruthenium-bipyridine complexes is well-established. The synthesis typically involves the reaction of a ruthenium precursor, such as ruthenium(III) chloride, with the bipyridine ligands, followed by the introduction of the phosphine ligand and finally the GABA molecule. The final product is often purified by chromatography.

Representative Synthesis Workflow:

  • Formation of the Ruthenium-Bipyridine Core: Ruthenium(III) chloride is reacted with two equivalents of 2,2'-bipyridine in a suitable solvent and heated to form the [Ru(bpy)₂Cl₂] complex.

  • Ligand Exchange with Trimethylphosphine: The [Ru(bpy)₂Cl₂] complex is then reacted with trimethylphosphine to displace one of the chloride ligands, yielding [Ru(bpy)₂(PMe₃)Cl]⁺.

  • Coordination of GABA: Finally, the GABA molecule is introduced, which displaces the remaining chloride ligand to form the final product, [Ru(bpy)₂(PMe₃)(GABA)]²⁺. The product is typically isolated as a hexafluorophosphate salt.

Characterization:

The identity and purity of the synthesized RuBi-GABA trimethylphosphine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are crucial for confirming the presence and coordination of the bipyridine, trimethylphosphine, and GABA ligands.

  • UV-Visible Spectroscopy: The absorption spectrum should show the characteristic MLCT band in the visible region, confirming the compound's photoactivatable properties.

  • Mass Spectrometry: This technique is used to confirm the molecular weight of the final compound. A study on the side products of RuBi-GABA uncaging utilized mass spectrometry to identify the ruthenium-bipyridine-triphenylphosphine cage molecule.[5]

Experimental Protocols for Application

The primary application of RuBi-GABA trimethylphosphine is the precise photo-controlled release of GABA to inhibit neuronal activity. This can be performed in a variety of experimental preparations, from cell culture and brain slices to in vivo animal models.

Example Protocol: Photostimulation of Neurons in Brain Slices

This protocol provides a general framework for using RuBi-GABA trimethylphosphine to inhibit neuronal activity in acute brain slices.

Materials:

  • RuBi-GABA trimethylphosphine stock solution (e.g., 10 mM in water)

  • Artificial cerebrospinal fluid (aCSF)

  • Acute brain slices

  • Patch-clamp electrophysiology setup

  • Light source (e.g., 473 nm laser) coupled to the microscope

Procedure:

  • Prepare Brain Slices: Prepare acute brain slices from the desired brain region using standard techniques.

  • Bath Application of RuBi-GABA: Perfuse the brain slices with aCSF containing the desired final concentration of RuBi-GABA trimethylphosphine (typically in the low micromolar range). It is crucial to protect the preparation from ambient light to prevent premature uncaging.

  • Electrophysiological Recording: Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Photostimulation: Deliver a brief pulse of light (e.g., 1-10 ms) from the 473 nm laser, focused on the desired subcellular location (e.g., soma, dendrite).

  • Data Acquisition: Record the resulting inhibitory postsynaptic current (IPSC) or potential (IPSP) in the patched neuron. The magnitude and kinetics of the response can be modulated by adjusting the light power, pulse duration, and concentration of the caged compound.

In Vivo Application:

For in vivo experiments, RuBi-GABA trimethylphosphine can be delivered to the target brain region via a cannula or microinjection. An optical fiber can be implanted to deliver the light for uncaging. This approach has been successfully used to suppress cortical local field potential (LFP) activity in anesthetized mice.[2] Studies have also demonstrated the use of implantable fibers for the photolysis of RuBi-GABA to terminate seizures in a rat model of epilepsy, highlighting the therapeutic potential of this technology.[6]

A Prepare Brain Slices B Bath Apply RuBi-GABA-PMe₃ A->B C Establish Patch-Clamp Recording B->C D Deliver Focused Light Pulse (473 nm) C->D E Record Inhibitory Postsynaptic Response D->E F Analyze Data E->F

Figure 3: Experimental workflow for uncaging RuBi-GABA trimethylphosphine in brain slices.

Conclusion and Future Directions

RuBi-GABA trimethylphosphine represents a significant advancement in the field of photopharmacology. Its activation by visible light provides a less invasive and more versatile tool for studying GABAergic signaling compared to its UV-sensitive predecessors. The ability to precisely control the location and timing of GABA release opens up new avenues for dissecting the role of inhibition in neural computation, synaptic plasticity, and network dynamics.

Future developments in this area may focus on:

  • Red-shifted Analogs: Developing RuBi-GABA derivatives that can be activated by even longer wavelengths of light (red or near-infrared) would allow for even deeper tissue penetration and further reduced phototoxicity.

  • Two-Photon Uncaging: While not explicitly detailed for the trimethylphosphine derivative, related RuBi compounds have been shown to be effective for two-photon uncaging.[1] This technique offers superior three-dimensional spatial resolution, enabling the activation of single synapses.

  • Therapeutic Applications: The successful use of RuBi-GABA in preclinical models of epilepsy suggests its potential for the development of novel, light-based therapies for neurological disorders characterized by hyperexcitability.

References

  • Photorelease of GABA with Visible Light Using an Inorganic Caging Group. (n.d.). PMC. Retrieved February 7, 2024, from [Link]

  • The Synthesis, Characterization and Reactivity of a Series of Ruthenium N-triphosPh Complexes - a 2 minute Preview of the Experimental Protocol. (2022, August 20). YouTube. Retrieved February 7, 2024, from [Link]

  • Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy. (2020, June 26). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Making 2,2'-Bipyridine and its Ruthenium Complex. (2022, October 22). YouTube. Retrieved February 7, 2024, from [Link]

  • Photoluminescent ruthenium(ii) bipyridyl complexes containing phosphonium ylide ligands. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]

  • Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity. (n.d.). RSC Publishing. Retrieved February 7, 2024, from [Link]

  • Figure 1 | RuBi-GABA uncaging-evoked outward currents without affecting... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • (PDF) Electrophysiological study of the effects of side products of RuBi-GABA uncaging on GABAA receptors in cerebellar granule cells. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines. (n.d.). Frontiers. Retrieved February 7, 2024, from [Link]

  • (PDF) Photochemical biosignaling with ruthenium complexes. (2022, October 11). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). PMC. Retrieved February 7, 2024, from [Link]

  • RuBi GABA trimethylphosphine (4709) by Tocris, Part of Bio-Techne. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

photochemistry of ruthenium-based caged compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Photochemical Control of Bioactivity using Ruthenium-Based Caged Compounds

Executive Summary

This technical guide details the photochemistry, synthesis, and application of ruthenium(II) polypyridyl complexes as "caged" compounds for the spatiotemporal control of bioactive molecules. Unlike traditional UV-cleavable organic cages (e.g., nitrobenzyls), Ru(II) scaffolds offer tunable absorption in the visible/near-IR range, high quantum yields, and modular synthesis. This document serves as a handbook for researchers in chemical biology and drug discovery, providing mechanistic insights, validated protocols, and quantitative benchmarks.

Mechanistic Core: The MLCT-to-Ligand Dissociation Pathway

The utility of Ruthenium(II) polypyridyl complexes, such as


, relies on a specific excited-state trajectory. Upon irradiation with visible light (typically 450–550 nm), the complex undergoes a Metal-to-Ligand Charge Transfer (MLCT). The critical step for "uncaging" is the thermal population of a nearby Triplet Metal-Centered (

MC) state from the

MLCT state.
  • The

    
    MC State:  This state is antibonding with respect to the metal-ligand (
    
    
    
    ) bond. Population of this state leads to significant elongation of the Ru-L bond, resulting in heterolytic cleavage and release of the ligand (L).
  • The Competition: The efficiency of uncaging depends on the energy gap (

    
    ) between the 
    
    
    
    MLCT and
    
    
    MC states. If the
    
    
    MC state is too high in energy, the complex luminesces or decays non-radiatively without dissociation. If accessible, dissociation competes with relaxation.
Diagram 1: Photodissociation Mechanism (Jablonski Scheme)

Jablonski GS Ground State (S0) [Ru(bpy)2(L)2]2+ MLCT 1MLCT State (Excited) GS->MLCT hν (450nm) T_MLCT 3MLCT State (Long-lived) MLCT->T_MLCT ISC (<100fs) T_MLCT->GS Phosphorescence (k_r) T_MC 3MC State (Dissociative σ*) T_MLCT->T_MC Thermal Pop. (ΔE) T_MC->GS Non-rad decay Prod Products [Ru(bpy)2(L)(Solv)]2+ + Free L T_MC->Prod Ligand Exchange (k_dis)

Caption: Energy landscape of Ru(II) photolysis. Efficient uncaging requires thermal accessibility of the dissociative


MC state from the initial 

MLCT population.

Ligand Design & Tuning Strategies

To maximize the quantum yield of uncaging (


), the ligand sphere must be engineered to lower the energy of the 

MC state or destabilize the ground state.
Steric Distortion

Bulky ligands (e.g., 6,6'-dimethyl-2,2'-bipyridine) introduce steric strain that distorts the octahedral geometry. This distortion lowers the energy of the


MC state, making it more accessible from the 

MLCT state.
  • Example:

    
     is stable, whereas 
    
    
    
    is highly labile.
Electronic Tuning

Electron-withdrawing ligands stabilize the


 orbitals, blue-shifting absorption. Conversely, electron-donating ligands can red-shift absorption toward the "biological window" (600–900 nm), though often at the cost of thermal stability.
Comparative Data: Ruthenium Caged Systems
Compound

(nm)

(M

cm

)
Quantum Yield (

)
Application
RuBi-GABA ~4505,3000.09Neurotransmission (Visible)
RuBi-Glutamate ~4504,2000.12Excitatory Signaling

4107,8000.04Model System

480-500~6,0000.005 - 0.02PACT (Cancer Therapy)

Note:


 values are approximate and solvent-dependent (typically measured in water or acetonitrile).

Experimental Protocols

Protocol A: General Synthesis of Cages

Target: Synthesis of a generic caged amine (L).

  • Precursor Preparation: Reflux

    
     with 2 equivalents of 2,2'-bipyridine (bpy) and LiCl in DMF for 8 hours. Precipitate with acetone to yield 
    
    
    
    .[1]
  • Ligand Exchange:

    • Dissolve

      
       (0.2 mmol) in 1:1 Ethanol/Water (20 mL).
      
    • Add excess Ligand (L) (e.g., 2-4 equivalents of GABA, pyridine, or drug).

    • Reflux under Argon for 4–6 hours. (Monitor by UV-Vis; MLCT band shifts).

  • Isolation:

    • Cool to room temperature.[1] Filter to remove solids.

    • Add saturated aqueous

      
       (or 
      
      
      
      ) to precipitate the complex as the hexafluorophosphate salt.
    • Filter the orange/red solid, wash with cold water and diethyl ether.

    • Note: For biological use, convert back to the chloride salt using anion exchange resin (e.g., Dowex Cl- form) or by precipitating with

      
       in acetone.
      
Protocol B: Quantum Yield Determination (Ferrioxalate Actinometry)

Purpose: To precisely calculate the number of photons absorbed and determining the efficiency of the uncaging reaction.

Reagents:

  • Actinometer Solution: 0.006 M Potassium Ferrioxalate in 0.05 M

    
    .
    
  • Developer Solution: 0.1% 1,10-phenanthroline in 0.5 M sodium acetate buffer.

Workflow:

  • Setup: Place the Ru-cage sample (absorbance > 2.0 at

    
     to ensure 100% absorption) and the Actinometer solution in matched quartz cuvettes.
    
  • Irradiation: Expose both simultaneously (or sequentially under identical conditions) to the light source (e.g., 473 nm laser or LED) for a set time (

    
    ).
    
  • Actinometer Analysis:

    • Take an aliquot of the irradiated actinometer.[2]

    • Add Developer Solution and incubate for 30 mins in the dark (forms red

      
      ).
      
    • Measure Absorbance at 510 nm (

      
      ).
      
    • Calculate moles of

      
      : 
      
      
      
      (
      
      
      ).
    • Calculate Photon Flux (

      
      ): 
      
      
      
      (where
      
      
      depending on
      
      
      ).
  • Sample Analysis:

    • Monitor the photolysis of the Ru-cage by UV-Vis or HPLC. Determine moles of product formed (

      
      ).
      
    • Calculate

      
      : 
      
      
      
      .
Diagram 2: Experimental Workflow for Uncaging Characterization

Workflow cluster_analysis Analysis Parallel Tracks Start Start: Synthesized Ru-Cage Dark Dark Stability Test (24h in buffer) Start->Dark Light Irradiation (LED/Laser) λ = 450-550 nm Dark->Light If stable UV UV-Vis Tracking (Shift in MLCT band) Light->UV HPLC HPLC-MS (Quantify Free Ligand) Light->HPLC Act Actinometry (Measure Photon Flux) Light->Act Calc Calculate Quantum Yield (Φ) UV->Calc HPLC->Calc Act->Calc Bio Biological Assay (Patch Clamp / Cell Viability) Calc->Bio If Φ > 0.01

Caption: Step-by-step validation workflow for characterizing new ruthenium-based caged compounds.

Biological Applications & Future Outlook

Neuroscience (Optochemical Control): Compounds like RuBi-GABA and RuBi-Glutamate allow for "two-photon" uncaging. Although the linear absorption is in the visible, the high nonlinear cross-section of Ru-polypyridyl dyes allows uncaging with pulsed IR lasers (800–900 nm). This enables deep-tissue stimulation with single-synapse resolution, avoiding the toxicity of UV light required by nitrobenzyl cages.

Oncology (PACT - Photoactivated Chemotherapy): Researchers like Sylvestre Bonnet have pioneered PACT, where the "caged" ligand is a cytotoxin (e.g., a NAMPT inhibitor) or the Ru-complex itself becomes toxic upon aquation (DNA binding). The goal is to use the "therapeutic window" (red light) to activate drugs only at the tumor site, minimizing systemic side effects.

Future Directions:

  • Red-Shifting: Developing ligands that push absorption >600 nm for better tissue penetration.

  • Oxygen Independence: Unlike Photodynamic Therapy (PDT) which requires

    
     to generate singlet oxygen, PACT works via ligand dissociation and is effective in hypoxic tumors.
    

References

  • Etchenique, R., & Filevich, O. (2013). RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity.[3] Photochemical & Photobiological Sciences. Link

  • Bonnet, S. (2018). Why develop photoactivated chemotherapy? Dalton Transactions.[4] Link

  • Zayat, L., et al. (2003). Ruthenium(II) bipyridyl complexes as photolabile caging groups for amines. Journal of the American Chemical Society.[4] Link

  • Kuhn, H. J., et al. (2004). Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Howerton, B. S., et al. (2008).[4] Stereochemically active ruthenium(II) complexes for DNA binding. Inorganic Chemistry. Link

Sources

Precision Photolysis: A Technical Guide to Neurotransmitter Uncaging

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for implementing photo-uncaging of neurotransmitters, specifically focusing on Two-Photon (2P) excitation due to its dominance in high-resolution synaptic mapping.

Executive Summary

Photo-uncaging allows researchers to mimic synaptic transmission with sub-micron spatiotemporal precision. By covalently bonding a photolabile "cage" group to a neurotransmitter (e.g., Glutamate, GABA), the molecule remains biologically inert until exposed to a specific wavelength of light. Upon irradiation, the cage cleaves, releasing the active ligand within microseconds. This technique, particularly when coupled with two-photon excitation, enables the interrogation of single dendritic spines, mapping of receptor distribution, and the study of synaptic integration without the confounding variables of presynaptic release probability.

Part 1: Mechanistic Foundations

The core principle relies on the Jablonski energy diagram .[1] The caged compound exists in a ground singlet state (


).
  • Excitation: Absorption of photons moves the molecule to an excited singlet state (

    
    ).
    
    • One-Photon (1P): A single UV/visible photon provides the energy (

      
      ).
      
    • Two-Photon (2P): Two infrared photons are absorbed simultaneously (within femtoseconds). The combined energy (

      
      ) bridges the gap to 
      
      
      
      . This is a nonlinear process where absorption probability is proportional to the square of light intensity (
      
      
      ).
  • Intersystem Crossing & Cleavage: The molecule undergoes intersystem crossing to a triplet state or relaxes via internal conversion, triggering a rearrangement (often a Norrish Type II reaction or similar cleavage) that breaks the covalent bond between the cage and the neurotransmitter.

  • Release: The neurotransmitter diffuses to bind nearby receptors (AMPA, NMDA), while the cage byproduct (often a nitroso-ketone or similar) diffuses away.

Diagram 1: Photolysis Pathway

PhotolysisMechanism Figure 1: Kinetic pathway of photo-uncaging from excitation to receptor activation. Caged Caged Neurotransmitter (Inert) Excited Excited State (S1) (Femtoseconds) Caged->Excited Photon Absorption (1P: UV, 2P: IR) Intermediate Dark Intermediate (Microseconds) Excited->Intermediate Intersystem Crossing Products Active Neurotransmitter + Cage Byproduct Intermediate->Products Photolytic Cleavage Receptors Post-Synaptic Receptors Products->Receptors Diffusion & Binding

Part 2: Chemical Architecture & Selection

Selecting the right caged compound is a balance between quantum yield (efficiency), stability (hydrolysis resistance), and pharmacological inertness (no antagonism of GABA/Glutamate receptors).

Comparative Analysis of Caging Groups
FeatureMNI-Glutamate (Standard)RuBi-Glutamate (Visible/2P)Nitrobenzyl (CNB) (Legacy)
Chemistry 4-methoxy-7-nitroindolinylRuthenium-bipyridine complex

-carboxy-2-nitrobenzyl
Excitation Peak (1P) ~340-360 nm (UV)~450 nm (Blue)~300-350 nm (UV)
Excitation Peak (2P) 720 nm 800 nm Poor 2P cross-section
Quantum Yield (

)
0.085 (High efficiency)0.13 (Very High)Variable, often slow
Uncaging Speed Fast (< 1

s)
Fast (< 50 ns)Slow (ms range)
GABA Antagonism Significant at high conc.Low / NegligibleModerate
Stability High (resist hydrolysis)HighProne to hydrolysis
Primary Use Case 2P Spine MappingVisible light or 2PWide-field UV (outdated)

Expert Insight:

  • MNI-Glutamate is the industry standard for 2P experiments because its 2P absorption cross-section (0.06 GM) peaks at 720 nm, a wavelength easily accessible by Ti:Sapphire lasers, and it is highly stable in bath solution.

  • RuBi-Glutamate is superior if you lack a UV laser or need to avoid GABA receptor blockade, but its excitation at 800 nm can overlap with some imaging fluorophores, requiring careful filter selection.

Part 3: Optical Physics (The "Why" of Two-Photon)

The critical advantage of 2P uncaging is axial confinement .

  • 1-Photon (Linear): Excitation occurs along the entire cone of light. Uncaging happens above and below the focal plane, causing "volume conduction" of glutamate and prohibiting single-spine resolution.

  • 2-Photon (Non-linear): Excitation occurs only at the focal point where photon density is high enough for simultaneous absorption.[2] This creates a "point source" of glutamate (~1 femtoliter volume), mimicking a synaptic vesicle release.

Diagram 2: Excitation Volume Comparison

Part 4: Experimental Protocol (MNI-Glutamate 2P Uncaging)

This protocol assumes a standard slice electrophysiology rig equipped with a 2P laser scanning microscope.

Phase 1: Preparation
  • Slice Prep: Prepare acute brain slices (300

    
    m) using standard cutting solutions (e.g., choline-based) to preserve spine health.
    
  • Circulation: Transfer to a recording chamber. Crucial: Stop the flow or use a recirculating system (5-10 mL total volume) when applying the caged compound to conserve expensive reagents.

  • Compound Application:

    • Add MNI-Glutamate to the bath at 2.5 mM .[3][4]

    • Note: This high concentration is necessary to generate physiological responses despite the small uncaging volume.

    • Add TTX (1

      
      M)  if isolating miniature EPSPs (mEPSPs) to prevent action potentials.
      
Phase 2: Optical Calibration
  • Wavelength Tuning: Tune the Ti:Sapphire laser to 720 nm .

  • Power Setting: Start low (approx 10-15 mW at the back aperture). Excessive power causes phototoxicity or "bleb" formation on dendrites.

  • Beam Alignment (The "Mud" Slide):

    • Place a slide with a fluorescent slurry (e.g., highlighter ink or fluorescent beads) under the objective.

    • Park the beam at a specific coordinate.

    • Verify the bleach spot matches the imaging cursor coordinates. Misalignment results in uncaging "missing" the spine.

Phase 3: The Experiment
  • Targeting: Visualize a dendrite filled with a fluorophore (e.g., Alexa 594) using a second laser (e.g., 800-900 nm).

  • Positioning: Place the uncaging cursor 0.5 - 1.0

    
    m  from the spine head (away from the dendrite shaft).
    
    • Reasoning: Placing it too close mimics "direct" hit; placing it slightly away mimics the diffusion from the synaptic cleft and prevents direct damage to the membrane.

  • Uncaging Pulse: Deliver a laser pulse of 0.5 - 2 ms duration.

  • Recording: Simultaneously record the EPSC (Voltage Clamp) or EPSP (Current Clamp).

Diagram 3: Experimental Workflow

Workflow Figure 3: Step-by-step workflow for single-spine uncaging experiments. Setup 1. Bath Load: 2.5mM MNI-Glu + TTX/CPP (if needed) Target 2. Image Dendrite (Alexa 594) Select Spine of Interest Setup->Target Offset 3. Position Beam 0.5um from Spine Head Target->Offset Avoid Phototoxicity Pulse 4. Fire 2P Laser (720nm) Duration: 1ms Offset->Pulse Record 5. Record EPSC/EPSP (Electrophysiology) Pulse->Record

Part 5: Validation & Controls (Self-Validating Systems)

To ensure the signal is a genuine synaptic response and not an artifact, you must run these controls:

  • No-Cage Control: Flash the laser at the same power without MNI-glutamate.

    • Result: Should see flat line. If response exists, it is a heating/photomechanical artifact.

  • No-Light Control: Record traces with MNI-glutamate but without the laser pulse.

    • Result: Should see no change. If activity increases, the compound may be hydrolyzing (leaking) or antagonizing GABA receptors.

  • Linearity Check: Vary the laser pulse duration (0.1ms to 2ms).

    • Result: The EPSC amplitude should scale somewhat linearly before saturating (receptor saturation).

  • Pharmacology: Wash in CNQX (AMPA antagonist).

    • Result: The uncaging response should disappear completely. This confirms the current is mediated by glutamate receptors.

References

  • Matsuzaki, M., et al. (2001).[5] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link

  • Ellis-Davies, G. C. (2007).[6] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[7] Nature Methods. Link

  • Fino, E., et al. (2009). RuBi-Glutamate: two-photon and visible-light photoactivation of neurons and dendritic spines.[4][5] Frontiers in Neural Circuits. Link

  • Pettit, D. L., et al. (1997). Local excitatory circuits in the rat hippocampus studied with two-photon uncaging of glutamate. Science. Link

  • Zito, K., et al. (2009). Induction of long-term potentiation at individual spines is structural and functional. Neuron. Link

Sources

Spatiotemporal Precision in Inhibition: A Technical Guide to Caged GABA

Author: BenchChem Technical Support Team. Date: February 2026

The Photochemical Imperative

In the study of neural circuits, perfusion is a blunt instrument. Bath application of GABA (gamma-aminobutyric acid) operates on a timescale of seconds to minutes and washes over entire tissue volumes, obliterating the millisecond-precision and micrometer-scale specificity that define synaptic transmission.

To map inhibitory circuitry with physiological relevance, we must bypass diffusion limits. Caged GABA compounds —neurotransmitters functionally encapsulated within a photolabile protecting group—offer this autonomy. They remain biologically inert until a photon triggers a quantum transition, cleaving the cage and releasing active GABA within microseconds.

This guide details the technical trajectory of these compounds, from early UV-sensitive variants to modern two-photon compatible probes, and provides actionable protocols for their deployment.

Structural Evolution & Chromophore Selection

The development of caged GABA is a history of fighting two enemies: slow kinetics and receptor antagonism .

The Nitrobenzyl Era (CNB-GABA)

Early iterations utilized


-carboxy-2-nitrobenzyl (CNB) groups. While functional, they suffered from significant drawbacks:
  • Excitation: Required UV light (<360 nm), which scatters heavily in tissue and causes photodamage.

  • Kinetics: Slow release rates (

    
    ), blurring the temporal resolution of postsynaptic currents.
    
  • Toxicity: The nitrosoaldehyde byproducts were often toxic to neurons.

The Nitroindolinyl Standard (MNI & CDNI)

The introduction of 4-methoxy-7-nitroindolinyl (MNI) and 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI) groups marked a pivot.[1] These compounds possess higher quantum yields and faster release kinetics. However, they retain a critical flaw: GABA-A Receptor Antagonism . The nitroindolinyl cage moiety structurally mimics certain GABA antagonists, causing the "inert" caged compound to block the very receptors it is meant to probe.

The Ruthenium Revolution (RuBi-GABA)

Ruthenium-bipyridine complexes (RuBi) represented a paradigm shift. Unlike organic cages, RuBi chemistry relies on metal-to-ligand charge transfer (MLCT).

  • Visible Light Sensitivity: Uncages with blue light (450–473 nm), reducing scattering.

  • Clean Photochemistry: Heterolytic cleavage releases GABA without toxic organic byproducts.

  • Reduced Antagonism: The bulky, octahedral geometry of the Ruthenium complex prevents it from fitting into the GABA-A receptor binding pocket, significantly reducing baseline antagonism compared to MNI variants.

Chromophore_Evolution CNB CNB-GABA (UV, Slow, Toxic) MNI MNI/CDNI-GABA (UV/2P, Fast, Antagonist) CNB->MNI Kinetic Optimization RuBi RuBi-GABA (Visible, Fast, Inert) MNI->RuBi Reduced Antagonism RuBi2 RuBi-GABA-2 (High 2P Cross-section) RuBi->RuBi2 2P Optimization

Figure 1: Evolutionary trajectory of caged GABA compounds, optimizing for kinetics, toxicity, and receptor neutrality.

Critical Physicochemical Parameters

When selecting a probe, three parameters dictate experimental success.

ParameterSymbolDefinitionRuBi-GABA ValueMNI-GABA ValueSignificance
Quantum Yield

Probability of uncaging per absorbed photon.[2]~0.09 (RuBi-2)~0.085Higher

means less laser power is needed, reducing photodamage.
Extinction Coefficient

How strongly the molecule absorbs light at a specific

.
~5300

(450nm)
~4300

(350nm)
RuBi absorbs visible light efficiently; MNI requires UV (1P) or IR (2P).
2P Cross-Section

Efficiency of two-photon absorption (Goppert-Mayer units).High (RuBi-2)0.026 GM (CDNI)Critical for 3D-localized uncaging deep in tissue.
Receptor Blockade

Inhibitory constant at GABA-A receptors.Low affinity (Weak block)High affinity (Strong block)The "Silent Killer" of experiments. High blockade suppresses the signal you are trying to measure.

The Receptor Antagonism Paradox

Expert Insight: A common failure mode in uncaging experiments is the "vanishing response." Researchers apply high concentrations of caged GABA to ensure a large signal, only to find the evoked currents are tiny.

Causality: The caged compound itself acts as a competitive antagonist.

  • MNI-GABA: At concentrations required for two-photon uncaging (~2.5 mM), MNI-GABA can block nearly 100% of GABA-A receptors before any light is applied.[1]

  • RuBi-GABA: Due to its steric bulk, RuBi-GABA displays significantly lower affinity for the GABA binding site. At working concentrations (5–20 µM for 1P, higher for 2P), it leaves enough receptors available to generate robust currents upon photolysis.

Protocol Adjustment: If using MNI-GABA, you must use the lowest possible concentration that yields a detectable signal (typically <500 µM) or switch to CDNI variants with lower antagonism profiles. If using RuBi-GABA, you have a wider safety margin.

Experimental Protocols

Protocol A: One-Pot Synthesis of RuBi-GABA

Adapted from Zayat et al. and Filevich et al.

Objective: Synthesize RuBi-GABA (Ruthenium-bipyridine-triphenylphosphine-GABA).

  • Reagents:

    • 
       (Precursor)
      
    • 
       (Triphenylphosphine)
      
    • GABA (Gamma-aminobutyric acid)[1][3][4][5][6]

    • Water/Acetone mixture.

  • Procedure:

    • Dissolve

      
       and 
      
      
      
      in acetone/water.
    • Add excess GABA.

    • Reflux for 4 hours. The solution will turn from purple to orange/red, indicating the ligand exchange (Cl replaced by GABA and Phosphine).

    • Precipitate with

      
       (potassium hexafluorophosphate) to swap the counterion, rendering the product soluble in organic solvents for purification, or keep as chloride salt for water solubility.
      
    • Purification: Recrystallize from acetone/ether.

  • Validation: Check UV-Vis spectrum for the characteristic MLCT band centered around 450 nm.

Protocol B: Two-Photon Uncaging in Acute Slices

Objective: Map inhibitory inputs onto a pyramidal neuron dendritic spine.

System Setup:

  • Microscope: Two-photon laser scanning microscope (2PLSM).

  • Imaging Laser: 920 nm (for GFP visualization).

  • Uncaging Laser: Ti:Sapphire tuned to 720 nm (for CDNI) or 800 nm (for RuBi-2).

  • Modulator: Pockels Cell (EOM) for microsecond switching.

Step-by-Step Workflow:

  • Slice Prep: Prepare 300 µm coronal slices (e.g., mouse cortex) in standard ACSF.

  • Dye Loading: Patch clamp the neuron with a cesium-based internal solution (to block

    
     channels and improve voltage clamp) containing Alexa Fluor 594 (structural marker).
    
  • Bath Application:

    • Stop flow (recirculating) or slow perfusion.

    • Add RuBi-GABA (100–300 µM) or MNI-GABA (equivalent) to the bath.

    • Note: Protect the rig from ambient light. RuBi-GABA is sensitive to standard room lights. Use red filters in the lab.

  • Targeting:

    • Visualize a dendritic spine using the 920 nm laser.

    • Position the uncaging "park point" 0.5–1.0 µm from the spine head (to mimic synaptic release).

  • Uncaging:

    • Voltage clamp neuron at 0 mV (GABA reversal potential is ~ -70mV; at 0mV, GABA currents are outward and large).

    • Trigger Uncaging Pulse: 0.5 – 5 ms duration .

    • Laser Power: Start at 5 mW (at sample) and titrate up. Do not exceed 30 mW to avoid thermal damage.

  • Recording: Measure the photo-evoked IPSC (pIPSC).[1]

Uncaging_Workflow Laser Ti:Sapphire Laser (720-800 nm) EOM Pockels Cell (Intensity Modulation) Laser->EOM Pulse Shaping Microscope 2P Microscope (Galvo Scanners) EOM->Microscope Sample Brain Slice + Caged GABA (Recirculating Bath) Microscope->Sample Focal Uncaging Patch Patch Clamp Amp (Voltage Clamp @ 0mV) Sample->Patch Current Response Data Evoked IPSC Analysis Patch->Data

Figure 2: Signal chain for two-photon GABA uncaging experiments.

Future Directions: Holography and 3D Control

The frontier of caged GABA development lies in Holographic Photolysis . Traditional single-point scanning is too slow to mimic complex inhibitory patterns (e.g., surround inhibition).

By using Spatial Light Modulators (SLMs) to generate phase holograms, researchers can project 3D light patterns into the tissue, uncaging GABA at dozens of sites simultaneously. This requires caged compounds with extremely high two-photon cross-sections (like the optimized RuBi-GABA-2) to utilize the available laser power efficiently across multiple spots.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[7] Nature Methods.[7] Link

  • Rial Verde, E. M., et al. (2008). Photorelease of GABA with Visible Light Using an Inorganic Caging Group. Frontiers in Neural Circuits. Link

  • Matsuzaki, M., et al. (2010). MNI-glutamate and MNI-GABA: Two-photon uncaging.[1] Nature Protocols. (Contextual citation for MNI properties).

  • Fino, E., & Yuste, R. (2011). Dense inhibitory connectivity in neocortex. Neuron. (Application of RuBi-GABA). Link

  • Filevich, O., et al. (2013). RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity.[5] Photochemical & Photobiological Sciences. Link

  • Kantevari, S., et al. (2016). Two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons.[8] Journal of Neuroscience Methods. (Discusses MNI antagonism). Link

Sources

role of trimethylphosphine ligand in ruthenium complexes

Trimethylphosphine (PMe ) in Ruthenium Architectures: Ligand Design, Synthesis, and Catalytic Scope

Executive Summary

This technical guide dissects the role of trimethylphosphine (PMe




Ligand Architecture & Electronic Properties[1]

The utility of PMe



Comparative Ligand Profiling

The following table contrasts PMe

LigandTolman Cone Angle (°)Electronic Parameter (

cm

)*
CharacterPrimary Utility
PMe

118 2064.1 Strong

-donor, Compact
Stabilizing high C.N., C-H activation
PPh

1452068.9Moderate

-donor, Bulky
General catalysis, exchangeable ligand
PCy

1702056.4Strong

-donor, Very Bulky
Olefin metathesis (Grubbs), dissociation
P(OMe)

1072079.5Weak

-donor,

-acceptor
Electronic tuning, low oxidation states

*Values based on

Structural Implications[2][3]
  • Saturation: Due to its small size, PMe

    
     readily forms complexes of type 
    
    
    or even
    
    
    , whereas PCy
    
    
    typically saturates at
    
    
    .
  • Isomerism: In

    
    , the cis  isomer is thermodynamically favored. The strong trans-influence of PMe
    
    
    destabilizes a trans-P-Ru-P arrangement, whereas placing PMe
    
    
    trans to a chloride (a weaker
    
    
    -donor) is energetically preferable.

Synthetic Methodology: cis-Dichlorotetrakis(trimethylphosphine)ruthenium(II)

This protocol describes the synthesis of

Safety Advisory
  • PMe

    
     is pyrophoric and highly toxic.  All manipulations must be performed under an inert atmosphere (Ar or N
    
    
    ) using Schlenk or glovebox techniques.
  • Waste: Unreacted PMe

    
     must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide before disposal.
    
Workflow Diagram (Graphviz)

SynthesisWorkflowPrecursorRuCl3·xH2O(Red/Black Solid)ReactionReflux(2-4 Hours)Precursor->ReactionCombine under ArReagentPMe3 (Excess)(in Methanol)Reagent->ReactionWorkupCool & Filter(Inert Atmosphere)Reaction->WorkupPrecipitationProductcis-RuCl2(PMe3)4(Yellow Crystals)Workup->ProductWash (Hexane/Ether)

Caption: Synthesis pathway for cis-RuCl2(PMe3)4 emphasizing inert handling.

Detailed Protocol
  • Preparation: Charge a flame-dried Schlenk flask with

    
     (1.0 eq) and a magnetic stir bar. Evacuate and refill with Argon (3x).
    
  • Solvent Addition: Add degassed methanol (approx. 20 mL per gram of Ru).

  • Ligand Addition: Via syringe, slowly add trimethylphosphine (PMe

    
    , 4.5 eq). Caution: Exothermic. The solution typically turns from dark red to orange/yellow.
    
  • Reflux: Heat the mixture to reflux for 2–4 hours. The solution will become bright yellow, and a yellow precipitate may begin to form.

  • Isolation: Cool the flask to room temperature (or 0°C to maximize yield). Filter the yellow solid under Argon using a Schlenk frit.

  • Purification: Wash the solid with cold methanol (2x) and diethyl ether (2x) to remove excess phosphine and unreacted Ru species.

  • Validation: Dry under vacuum.

    • 
       NMR (CDCl
      
      
      ):
      Singlet at approx. -4 ppm (varies slightly by solvent). Note: If trans isomer forms (kinetic product), it appears at a different shift, but cis is dominant.

Catalytic Utility: C-H Activation[4][5][6]

PMe


oxidative addition
Mechanism: Electron Density and Oxidative Addition

The high electron density at the Ru center in


Key Reaction:


Catalytic Cycle Diagram (Graphviz)

CHActivationRu_PreRu(II) Precursor(Electron Rich)Active_SpeciesActive Species[Ru(PMe3)n]Ru_Pre->Active_Species- Ligand/H2OxAddOxidative Addition(C-H Insertion)Active_Species->OxAdd+ AreneIntermediateRu(H)(Aryl)(PMe3)nOxAdd->IntermediateRate Limiting StepFunctFunctionalization(Olefin Insertion)Intermediate->FunctRedElimReductive Elimination(Product Release)Funct->RedElimRedElim->Active_SpeciesRegeneration

Caption: C-H activation cycle driven by electron-rich PMe3-Ru centers.

Medicinal Applications: PMe vs. PTA

In the development of anticancer ruthenium-arene complexes (e.g., RAPTA type), the choice of phosphine dictates the Pharmacokinetic (PK) profile.

The Lipophilicity Switch
  • PTA (1,3,5-triaza-7-phosphaadamantane): Hydrophilic. Used in RAPTA-C to target solid tumor metastases with reduced general toxicity.

  • PMe

    
    :  Lipophilic.[1] When substituted for PTA, the resulting complexes (e.g., 
    
    
    ) exhibit:
    • Higher Cellular Uptake: Due to passive diffusion through the lipid bilayer.

    • Increased Cytotoxicity: Often orders of magnitude more potent than PTA analogs in vitro.

    • Reduced Selectivity: The lack of water solubility can lead to higher systemic toxicity, making PMe

      
       complexes useful as "high potency" benchmarks rather than direct clinical candidates compared to the RAPTA series.
      
Comparative Data
Complex TypePhosphinelog P (Octanol/Water)Cellular UptakeCytotoxicity (

)
RAPTA-C PTANegative (Hydrophilic)Low (Active Transport?)High

M (Low toxicity)
Ru-PMe

PMe

Positive (Lipophilic)High (Passive Diffusion)Low

M (High potency)

References

  • Tolman, C. A. (1977).[2] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews. Link

  • Dyson, P. J., et al. (2006). RAPTA-C and its analogs: Synthesis and biological activity.[3] Dalton Transactions. (Contextualizing PTA vs PMe3). Link

  • Murai, S., et al. (1993). Efficient catalytic addition of aromatic carbon-hydrogen bonds to olefins. Nature. (Foundational C-H activation). Link

  • Bergman, R. G. (1984). Activation of C-H bonds by soluble metal complexes. Science. (Mechanistic role of electron-rich phosphines). Link

  • Wilkinson, G., et al. (1970). The synthesis of Ruthenium(II) phosphine complexes.[3][4][5][6][7][8] Journal of the Chemical Society A. (Synthetic protocols). Link

A Technical Guide to RuBi-GABA Trimethylphosphine for High-Fidelity GABAergic Photostimulation in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of RuBi-GABA trimethylphosphine (RuBi-GABA-PMe₃), a second-generation caged compound designed for the precise spatiotemporal release of the neurotransmitter γ-aminobutyric acid (GABA) using visible light. Tailored for researchers, neuroscientists, and drug development professionals, this document elucidates the core chemistry, operational principles, and field-proven applications of this advanced research tool. We will explore the causal science behind its design, from the foundational principles of GABAergic inhibition to the specific advantages conferred by the ruthenium-based caging moiety and the trimethylphosphine ligand.

The Imperative for Precise Neuronal Inhibition: The Role of GABA

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system.[1] Its principal role is to reduce neuronal excitability by binding to postsynaptic receptors (GABA-A and GABA-B), which typically leads to an influx of chloride ions and hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential.[1] The precise control of inhibition is fundamental to nearly all aspects of brain function, including sensory processing, motor control, and cognition. Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, such as epilepsy, anxiety, and sleep disorders.[2]

Traditional methods for studying GABAergic circuits, such as electrical stimulation or direct pharmacological application, often lack the spatial and temporal resolution required to dissect the function of individual neurons or synapses within a complex network. This limitation has driven the development of photolabile protecting groups, or "caging" compounds, which allow for the on-demand, light-initiated release of bioactive molecules like GABA.

The Evolution of Caged GABA: From UV to Visible Light Activation

Early caged compounds relied on organic photochemistry, often requiring UV light for activation. While groundbreaking, UV light has significant drawbacks for neuroscience research, including limited tissue penetration, potential for phototoxicity, and scattering that degrades spatial resolution.[3][4][5]

The development of RuBi-GABA (Ruthenium-Bipyridine-Triphenylphosphine-GABA) marked a paradigm shift.[1][4] This compound utilizes an inorganic ruthenium complex as the photosensor, offering several key advantages:

  • Visible Light Excitation: RuBi-GABA is activated by blue light (typically ~473 nm), which penetrates deeper into biological tissue with less scattering and lower phototoxicity compared to UV light.[3][4][5]

  • High Quantum Efficiency: The photorelease mechanism is efficient, meaning a high proportion of absorbed photons lead to the release of GABA.

  • Fast Release Kinetics: The photocleavage of the ruthenium-GABA bond is a rapid, single-photochemical step, enabling the study of fast synaptic events.[4]

  • Biological Inertness: In its "caged" state, RuBi-GABA shows no significant effect on endogenous GABAergic or glutamatergic transmission.[3]

RuBi-GABA Trimethylphosphine: A Refined Tool for In Vivo Research

RuBi-GABA trimethylphosphine is a modified version of the original RuBi-GABA.[6][7][8] The core innovation lies in the substitution of the triphenylphosphine (PPh₃) ligand with a trimethylphosphine (PMe₃) ligand.

Structural and Chemical Rationale

The general structure of the RuBi core consists of a central ruthenium atom coordinated to two bipyridine ligands, a phosphine ligand, and the GABA molecule. The phosphine ligand plays a critical role in tuning the electronic and, consequently, the photophysical properties of the complex.

FeatureTriphenylphosphine (PPh₃)Trimethylphosphine (PMe₃)Rationale for Substitution
Structure Three bulky phenyl ringsThree small methyl groupsPMe₃ is less sterically hindered, which can influence reaction kinetics and complex stability.
Electronic Properties Aryl phosphine, less electron-donatingAlkyl phosphine, a stronger σ-donorAlters the metal-to-ligand charge transfer (MLCT) properties, potentially affecting absorption wavelength and quantum yield.
Solubility More lipophilicPotentially more hydrophilicThis can be advantageous for in vivo applications requiring dissolution in aqueous buffers. The byproduct, trimethylphosphine oxide, is more water-soluble than triphenylphosphine oxide, simplifying post-experiment purification if needed.[1]

While direct, peer-reviewed comparative studies detailing the precise photophysical differences are limited, the commercial availability and demonstrated in vivo efficacy of RuBi-GABA-PMe₃ suggest that this modification optimizes the compound for specific research applications, particularly those in living animals.[6][7][8]

Mechanism of Photorelease

The uncaging process is initiated by the absorption of a photon of visible light (e.g., 473 nm). This excites the ruthenium complex, leading to a metal-to-ligand charge transfer. This electronic rearrangement rapidly destabilizes the coordinate bond between the ruthenium center and the GABA molecule, resulting in the heterolytic cleavage and release of free, active GABA into the extracellular space.

G cluster_0 RuBi-GABA-PMe₃ Complex (Inactive) cluster_1 Light Activation cluster_2 Excited State & Release RuBi_Inactive [Ru(bpy)₂(PMe₃)(GABA)]²⁺ RuBi_Excited [Ru(bpy)₂(PMe₃)(GABA)]²⁺ * RuBi_Inactive->RuBi_Excited Photon Absorption Photon Photon (hν) ~473 nm GABA_Free GABA (Active) RuBi_Excited->GABA_Free Fast Heterolytic Cleavage RuBi_Byproduct [Ru(bpy)₂(PMe₃)(H₂O)]²⁺ RuBi_Excited->RuBi_Byproduct Solvent Coordination

Figure 1: Simplified workflow of GABA photorelease from the RuBi-GABA-PMe₃ complex.

Quantitative Properties and Comparison

Precise quantitative data allows researchers to plan experiments effectively. While specific data for the PMe₃ variant is primarily available from suppliers, data from the closely related RuBiGABA-2 provides a strong benchmark for the performance of this class of compounds.

ParameterRuBi-GABA (General Family)RuBiGABA-2 (Filevich et al., 2013)Significance for Researchers
Excitation Wavelength Visible (typically blue light)Max Absorption (λₘₐₓ) at 447 nmAllows for deeper tissue penetration and reduced phototoxicity compared to UV-activated compounds.[4]
Molar Absorptivity (ε) Highεₘₐₓ ≈ 5300 M⁻¹ cm⁻¹A higher value means more efficient light absorption, allowing for the use of lower compound concentrations or lower light power.[4]
Quantum Yield (Φ) HighΦ ≈ 0.09Represents a high efficiency of converting absorbed photons into uncaged GABA molecules.[4]
Solubility Varies with ligandRuBiGABA-2 is highly hydrophilicRuBi-GABA-PMe₃ is soluble to 50 mM in water, which is excellent for preparing stock solutions for in vivo and in vitro work.[8]
Release Speed NanosecondsNanosecondsEnsures that the timing of GABA release is not a limiting factor in studying rapid neuronal dynamics.[4]

Experimental Protocols and Applications

The primary application of RuBi-GABA-PMe₃ is the optical silencing of neuronal activity with high spatiotemporal precision. This can be used to map inhibitory circuits, investigate the role of specific inhibitory inputs in neuronal computation, or even suppress pathological network activity, such as seizures.[9][10]

In Vitro Application: Mapping GABA Receptors in Brain Slices

This protocol is adapted from established methods for RuBi-GABA uncaging in acute brain slices.[4]

Objective: To map the spatial distribution of functional GABA-A receptors on a neuron.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording Setup: Transfer a slice to the recording chamber of an upright microscope equipped with DIC optics, a patch-clamp amplifier, and a laser delivery system (e.g., a 473 nm laser coupled to the microscope's optical path).

  • Patch-Clamp Recording: Obtain a whole-cell voltage-clamp recording from a target neuron. Use a cesium-based internal solution to isolate GABA-A receptor-mediated currents (outward currents when clamped at 0 mV).

  • Compound Application: Bath-apply RuBi-GABA-PMe₃ at a concentration of 5-20 µM in the recording aCSF. Protect the preparation from ambient light to prevent premature uncaging.

  • Photostimulation: Deliver brief pulses of laser light (1-5 ms, 5-20 mW) focused on specific locations around the neuron's soma and dendrites.

  • Data Acquisition: Record the resulting inhibitory postsynaptic currents (IPSCs). By systematically moving the laser spot, a map of GABA receptor sensitivity can be generated.

G A Prepare Acute Brain Slice B Obtain Whole-Cell Voltage-Clamp Recording A->B C Bath Apply RuBi-GABA-PMe₃ B->C D Deliver Focused Laser Pulse (473 nm) C->D E Record GABA-A Mediated Current D->E F Move Laser Spot & Repeat E->F Systematic Scanning F->D G Generate Spatial Map of GABA Receptors F->G Analysis

Figure 2: Experimental workflow for in vitro GABA receptor mapping.

In Vivo Application: Optical Silencing of Cortical Activity

This protocol is based on the methodology described by Lopes-dos-Santos et al. (2011) for in vivo photorelease of GABA.[3][5]

Objective: To transiently suppress local field potential (LFP) activity in the cortex of an anesthetized mouse.

Methodology:

  • Animal Preparation: Anesthetize the mouse according to an approved institutional protocol. Secure the animal in a stereotaxic frame.

  • Surgical Procedure: Perform a craniotomy over the cortical region of interest.

  • Compound Infusion: Using a microinjection pump, slowly infuse a solution of RuBi-GABA-PMe₃ (e.g., 1-5 mM in sterile saline) into the cortical tissue.

  • Electrode and Optic Fiber Placement: Insert a recording electrode to monitor LFP activity near the infusion site. Position an optic fiber coupled to a 473 nm laser just above the dural surface.

  • Baseline Recording: Record baseline LFP activity for a sufficient period (e.g., 30 minutes) after infusion to allow for diffusion.[3][5]

  • Photostimulation: Deliver pulses of blue light through the optic fiber. Laser pulses can precisely and consistently decrease LFP power across multiple frequency bands.[3][5]

  • Data Analysis: Analyze the LFP recordings to quantify the change in power spectrum before, during, and after the light stimulation. The inhibitory effects of the released GABA can be observed for several minutes post-stimulation.[3][5]

Conclusion and Future Directions

RuBi-GABA trimethylphosphine represents a significant advancement in the chemical toolkit for neuroscience research. By leveraging the favorable properties of a ruthenium-based photosensor and optimizing the ancillary phosphine ligand, it provides a reliable method for the light-directed inhibition of neural activity, particularly for demanding in vivo applications. Its activation by visible light minimizes phototoxicity and maximizes tissue penetration, enabling researchers to probe the function of GABAergic circuits with unprecedented precision.

Future research will likely focus on further refining the photophysical properties of these compounds—such as shifting the activation wavelength further into the red spectrum for even deeper tissue penetration—and developing multi-color uncaging systems to independently control excitatory and inhibitory inputs to a neuron. As these tools continue to evolve, they will undoubtedly fuel new discoveries into the intricate role of inhibition in shaping the landscape of neural computation.

References

  • Lopes-dos-Santos, V., Campi, J., Filevich, O., Ribeiro, S., & Etchenique, R. (2011). In vivo photorelease of GABA in the mouse cortex. Brazilian Journal of Medical and Biological Research, 44(7), 688-693. [Link]

  • Filevich, O., & Etchenique, R. (2013). RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity. Photochemical & Photobiological Sciences, 12(9), 1565-1570. [Link]

  • Rial Verde, E. M., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with visible light using an inorganic caging group. Frontiers in Neural Circuits, 2, 2. [Link]

  • Qu, K., Wang, D., Li, C., Yang, Y., & Rothman, S. M. (2017). Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence. Frontiers in Cellular Neuroscience, 11, 131. [Link]

  • Bio-Techne. (n.d.). RuBi GABA trimethylphosphine (4709). Retrieved February 4, 2026, from [Link]

  • Neuroscientifically Challenged. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2018). Triphenylphosphine vs. trimethylphosphine in reduction reactions. Retrieved February 4, 2026, from [Link]

  • Fudim, R., Vogt, K. E., Gerharz, S., Graham, J., & Canepari, M. (2011). Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease. PLOS ONE, 6(10), e24911. [Link]

  • GBD 2016 Parkinson's Disease Collaborators. (2018). Global, regional, and national burden of Parkinson's disease, 1990–2016: a systematic analysis for the Global Burden of Disease Study 2016. The Lancet Neurology, 17(11), 939-953. [Link]

Sources

Methodological & Application

Application Note: Two-Photon Uncaging of RuBi-GABA-Trimethylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing RuBi-GABA-Trimethylphosphine (RuBi-GABA-PMe


), a specific variant of the Ruthenium-bipyridine caged GABA family. While the standard commercial RuBi-GABA typically utilizes a triphenylphosphine (PPh

) ligand, the trimethylphosphine (PMe

) variant offers distinct solubility profiles and ligand exchange kinetics while maintaining the high two-photon (2P) cross-section characteristic of the Ru(bpy)

core.

Executive Summary

RuBi-GABA-PMe


  is a visible-light and two-photon sensitive caged neurotransmitter.[1] Unlike nitroindolinyl-caged compounds (e.g., MNI-GABA) which require UV excitation, RuBi-GABA undergoes heterolytic cleavage upon excitation with visible blue light (450–470 nm) or two-photon infrared light (~800 nm).

This protocol details the two-photon uncaging workflow. The PMe


 ligand substitution generally confers higher water solubility compared to the PPh

analog, reducing the need for DMSO co-solvents in acute slice preparations. However, users must account for the compound's intrinsic GABA

receptor antagonism during experimental design.
Key Technical Parameters
ParameterValue / Characteristic
Compound Name RuBi-GABA-Trimethylphosphine
Core Chromophore Ruthenium(II)-bis(2,2'-bipyridine)
Axial Ligand Trimethylphosphine (PMe

)
Uncaging Mechanism Heterolytic cleavage (substitution with H

O)
1P Excitation Max ~450 nm (Blue)
2P Excitation Optima 800 nm (Range: 780–830 nm)
Quantum Yield (

)
~0.14 – 0.20 (Ligand dependent)
Solubility High (Water/Saline); >10 mM
Receptor Interaction Weak competitive antagonist at GABA

(requires puffing)

Chemical & Photophysical Mechanism[3][4][5]

The Photolysis Pathway

Upon two-photon excitation at 800 nm, the Ruthenium complex enters a Metal-to-Ligand Charge Transfer (MLCT) excited state. This state is unstable and undergoes heterolytic cleavage, releasing the GABA ligand and replacing it with a water molecule.

Expert Insight: The PMe


 ligand is a strong 

-donor. While it stabilizes the ground state, it does not significantly alter the MLCT absorption band compared to PPh

, meaning standard 800 nm Ti:Sapphire tuning is effective.
Visualization: Photolysis Mechanism

UncagingMechanism Complex RuBi-GABA-PMe3 (Ground State) ExcitedState *Ru-MLCT State (Unstable) Complex->ExcitedState Absorption Excitation 2P Excitation (800 nm) Excitation->Complex Hydrolysis H2O Substitution ExcitedState->Hydrolysis Heterolytic Cleavage Products Free GABA + [Ru(bpy)2(PMe3)(H2O)] Hydrolysis->Products Release (< 500ns)

Figure 1: The photochemical pathway. 2P excitation triggers the release of GABA via water substitution.

Experimental Setup & Preparation

A. Solution Preparation

Warning: RuBi compounds are sensitive to ambient blue/green light. All handling must occur under red safety lights .

  • Stock Solution: Dissolve RuBi-GABA-PMe

    
     in distilled water or ACSF to 10–20 mM.
    
    • Note: The PMe

      
       variant dissolves more readily than PPh
      
      
      
      variants. Sonicate briefly if necessary.
    • Aliquot into light-tight tubes (wrapped in foil) and store at -20°C.

  • Working Solution: Dilute to working concentration in ACSF.

    • Bath Application: 5–20

      
      M (Use with caution due to antagonism).
      
    • Local Perfusion (Puffing): 0.5–2 mM in the pipette (Recommended).

B. Optical Configuration

The setup requires a two-photon laser scanning microscope (2PLSM).[2]

  • Laser Source: Ti:Sapphire laser (e.g., Coherent Chameleon or Spectra-Physics Mai Tai).

  • Wavelength: Tune to 800 nm .

  • Modulation: Pockels cell (EOM) for fast switching (microsecond precision).

  • Objective: High Numerical Aperture (NA > 0.9) water immersion objective (40x or 60x) is critical to generate the tight focal volume required for 2P excitation.

Visualization: Optical Path

OpticalSetup Laser Ti:Sapphire Laser (800 nm) EOM Pockels Cell (Intensity Control) Laser->EOM Scanner Galvo/Resonant Mirrors EOM->Scanner Dichroic Dichroic Mirror (Reflects IR, Transmits Visible) Scanner->Dichroic Objective High NA Objective (60x Water) Dichroic->Objective PMT PMT Detector (Imaging) Dichroic->PMT Fluorescence Objective->Dichroic Sample Brain Slice (RuBi-GABA loaded) Objective->Sample Excitation/Emission Sample->Objective

Figure 2: Optical path for simultaneous imaging and uncaging.

Step-by-Step Uncaging Protocol

Step 1: Slice Preparation and Dye Loading[7]
  • Prepare acute brain slices (300

    
    m) using standard procedures.
    
  • Patch the target neuron in whole-cell configuration.

  • Internal Solution: High chloride internal solution is recommended to observe inward GABA currents at resting potential (

    
     mV), or low chloride to observe outward currents (
    
    
    
    mV).
  • Morphology: Fill the cell with a structural dye (e.g., Alexa Fluor 594, 20

    
    M) to visualize spines and dendrites.
    
    • Note: Avoid dyes excited at 800 nm if possible, or interleave scanning to prevent premature uncaging.

Step 2: Application of RuBi-GABA-PMe

Critical Decision: Bath vs. Puffing.

  • Bath Application: Not recommended for detailed mapping. RuBi-GABA acts as a competitive antagonist at GABA

    
     receptors.[3][4] Bathing the slice in 20 
    
    
    
    M RuBi-GABA can reduce the amplitude of spontaneous IPSCs.
  • Local Perfusion (Puffing): Preferred Method.

    • Fill a glass pipette (tip diameter ~2-4

      
      m) with 1–2 mM RuBi-GABA-PMe
      
      
      
      .
    • Position the pipette 10–20

      
      m above the target dendrite.
      
    • Apply low positive pressure to create a local cloud of caged compound. This minimizes antagonism across the rest of the network.

Step 3: Uncaging Parameters
  • Imaging: Visualize the dendrite using 2P excitation. If using Alexa 594, 800 nm is also the excitation wavelength.

    • Risk:[5][6] Scanning the laser to image the spine will uncage GABA if the power is too high.

    • Mitigation: Use minimum laser power (< 3 mW) for imaging, or use a second laser line (e.g., 1040 nm) if available.

  • Targeting: Select "Point Scan" or "Region of Interest" (ROI) on the spine head or dendritic shaft.

  • Laser Pulse:

    • Wavelength: 800 nm.[7][8]

    • Power: 15–30 mW at the back aperture (corresponds to ~5–10 mW at the sample).

    • Duration: 0.5 ms – 5 ms. (Start with 1 ms).

  • Recording: Trigger the laser pulse while recording the somatic whole-cell current (Voltage Clamp).

Step 4: Calibration & Controls (Self-Validating System)

To ensure the signal is genuine GABA uncaging and not an artifact:

  • Linearity Check: Vary the laser pulse duration (0.5, 1, 2, 5 ms). The evoked current (uIPSC) should scale roughly linearly or saturate, but not show abrupt steps (which indicate photodamage).

  • "No-Drug" Control: Attempt uncaging before puffing the RuBi-GABA. There should be no response.

  • Pharmacology: Wash in Bicuculline (10

    
    M) or Gabazine. The evoked response must disappear. If a response remains, it is likely a "heat artifact" or photodamage.
    

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
No evoked current Laser power too lowIncrease power in 2 mW increments.
Compound washed awayCheck puffing pressure; move pipette closer.
Receptor BlockadeConcentration of RuBi-GABA is too high (antagonism). Lower pipette concentration.
Giant, slow current PhotodamageReduce pulse width. Check if bubble formed at tip.
High background noise Light leakEnsure total darkness in the rig (cover LEDs on equipment).
Drifting Baseline Unstable PuffingUse a Picospritzer for precise pressure pulses rather than continuous flow.

Antagonism Note: RuBi-GABA-PMe


, like its PPh

counterpart, has an IC50 for GABA

receptors in the low millimolar range. If you observe a decrease in the frequency of spontaneous IPSCs after applying the drug, you are seeing this antagonism. This confirms the drug is present but warns you to use the lowest effective concentration.

References

  • Rial Verde, E. M., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with Visible Light Using an Inorganic Cage. Frontiers in Neural Circuits, 2, 2. Link

  • Fino, E., Araya, R., Peterka, D. S., Salierno, M., Etchenique, R., & Yuste, R. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic Spines. Frontiers in Neural Circuits, 3, 2. Link

  • Zayat, L., Calero, C., Alborés, P., Baraldo, L., & Etchenique, R. (2003). A new strategy for neurochemical photodelivery: metal-ligand heterolytic cleavage. Journal of the American Chemical Society, 125(4), 882-883. Link

  • Nikolenko, V., et al. (2007). SLM Microscopy: Scanless Two-Photon Imaging and Photostimulation with Spatial Light Modulators. Frontiers in Neural Circuits, 2, 5. Link

Sources

Application Notes and Protocols for Optical Silencing of Neurons with RuBi-GABA Trimethylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Precision and Control in Neuroscience with RuBi-GABA Trimethylphosphine

The ability to selectively silence neuronal activity with high spatiotemporal precision is a cornerstone of modern neuroscience research. It allows for the dissection of neural circuit function, the investigation of the roles of specific neuronal populations in behavior, and the development of novel therapeutic strategies for neurological and psychiatric disorders. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its activation leads to a reduction in neuronal excitability.[1][2][3]

This guide provides a comprehensive overview and detailed protocols for the application of RuBi-GABA trimethylphosphine, a powerful tool for the optical silencing of neurons. RuBi-GABA is a ruthenium-based caged compound that, upon photolysis with visible light, releases GABA with high spatial and temporal resolution.[4][5][6] The trimethylphosphine modification enhances its utility for in vivo applications.[][8] This technology offers significant advantages over traditional methods of neuronal silencing, including improved tissue penetration and reduced phototoxicity compared to UV-sensitive compounds.[4][5]

The Science Behind RuBi-GABA Trimethylphosphine: Mechanism of Action

RuBi-GABA trimethylphosphine is a photolabile "caged" compound. The GABA molecule is rendered biologically inactive by being chemically bound to a ruthenium complex. This complex acts as a photosensor. When illuminated with light of the appropriate wavelength (typically in the blue-green range), the ruthenium complex absorbs a photon, leading to a rapid conformational change and the cleavage of the bond holding the GABA molecule. This process, known as uncaging, releases free GABA into the extracellular space in a highly localized manner.

The released GABA then binds to and activates postsynaptic GABA receptors, primarily GABA-A and GABA-B receptors.[2][9][10]

  • GABA-A Receptors: These are ionotropic receptors that, upon activation, open an associated chloride ion channel.[2][9] The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential.[2][9]

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors. Their activation can lead to the opening of potassium channels (efflux of positive charge) and the closing of calcium channels, both of which contribute to a more hyperpolarized state and reduced neuronal excitability.[2][9][10]

The net effect of GABA receptor activation is a rapid and reversible silencing of the targeted neuron's activity.

Signaling Pathway of GABAergic Inhibition

GABA_Signaling cluster_pre Presynaptic Terminal (Light Source) cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron RuBiGABA RuBi-GABA Trimethylphosphine GABA GABA RuBiGABA->GABA Light Visible Light (e.g., 473 nm) Light->RuBiGABA Uncaging GABA_A GABA-A Receptor GABA->GABA_A Binds to GABA_B GABA-B Receptor GABA->GABA_B Binds to Cl_channel Cl- Channel (Open) GABA_A->Cl_channel Activates K_channel K+ Channel (Open) GABA_B->K_channel Activates Hyperpolarization Hyperpolarization (Neuronal Silencing) Cl_channel->Hyperpolarization Cl- influx K_channel->Hyperpolarization K+ efflux

Caption: Mechanism of RuBi-GABA mediated neuronal silencing.

Key Advantages of RuBi-GABA Trimethylphosphine

The choice of a neuronal silencing tool is critical for the success of an experiment. RuBi-GABA trimethylphosphine offers several distinct advantages:

FeatureAdvantageScientific Rationale
Visible Light Excitation Deeper tissue penetration and reduced phototoxicity.[4][5]Longer wavelengths of light scatter less in biological tissue, allowing for the targeting of deeper neuronal populations with less energy, thereby minimizing damage to surrounding cells.
High Spatiotemporal Resolution Precise control over which neurons are silenced and when.The uncaging event is confined to the area of illumination, allowing for subcellular precision in some applications.[11] The rapid kinetics of GABA receptor activation and deactivation ensure temporal control.
Reversibility The silencing effect is transient and dependent on the presence of light.Once the light source is removed, the released GABA is cleared from the synapse through natural uptake mechanisms, and the neuron returns to its baseline activity level.
No Genetic Modification Required Can be applied to any neuronal population without the need for viral vectors or transgenic animals.This simplifies experimental design and allows for the study of native, unmodified circuits.
Compatibility with Other Techniques Can be used in conjunction with electrophysiology, calcium imaging, and other optical methods.[12]The visible light excitation spectrum of RuBi-GABA is often compatible with the excitation and emission spectra of other fluorescent probes.

Experimental Protocols

The following protocols provide a starting point for the use of RuBi-GABA trimethylphosphine in both in vitro and in vivo settings. Optimization of parameters such as concentration, light intensity, and duration of illumination will be necessary for specific experimental preparations and objectives.

In Vitro Protocol: Optical Silencing in Brain Slices

This protocol is designed for acute brain slice preparations, a common model for studying synaptic physiology and local circuit function.

Materials:

  • RuBi-GABA trimethylphosphine

  • Artificial cerebrospinal fluid (aCSF)

  • Brain slice preparation setup (vibratome, perfusion system)

  • Electrophysiology rig (microscope, micromanipulators, amplifier)

  • Light source (e.g., 473 nm laser, LED) coupled to the microscope

  • Data acquisition system

Procedure:

  • Prepare a stock solution of RuBi-GABA trimethylphosphine: Dissolve RuBi-GABA trimethylphosphine in water or a suitable solvent to create a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C, protected from light.

  • Prepare brain slices: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.

  • Incubate slices: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Perfuse with RuBi-GABA: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF containing the desired final concentration of RuBi-GABA trimethylphosphine (typically 5-20 µM).[4] Allow the compound to perfuse for at least 10-15 minutes before starting the experiment.

  • Identify target neurons: Using a microscope with appropriate optics (e.g., DIC or fluorescence if cells are labeled), identify the neuron(s) to be silenced.

  • Obtain a whole-cell recording: Establish a whole-cell patch-clamp recording from the target neuron to monitor its membrane potential and firing activity.

  • Induce neuronal firing: Elicit action potentials in the target neuron through current injection via the patch pipette or by synaptic stimulation.

  • Apply light for uncaging: Deliver a focused pulse of light (e.g., 473 nm, 1-10 ms duration) to the soma or dendrites of the recorded neuron.[4]

  • Observe silencing: Monitor the neuron's membrane potential and firing activity. Successful silencing will be observed as a hyperpolarization and a cessation of action potentials.

  • Control experiments:

    • Record neuronal activity in the presence of RuBi-GABA but without light application to ensure the compound itself is not affecting baseline activity.

    • Apply light to a region of the slice without the presence of RuBi-GABA to control for any light-induced artifacts.

    • Apply a GABA receptor antagonist (e.g., bicuculline for GABA-A receptors) to confirm that the observed silencing is mediated by GABA receptors.

Experimental Workflow for In Vitro Silencing

in_vitro_workflow start Start prepare_slices Prepare Brain Slices start->prepare_slices incubate_slices Incubate Slices prepare_slices->incubate_slices perfuse_rubi Perfuse with RuBi-GABA incubate_slices->perfuse_rubi identify_neuron Identify Target Neuron perfuse_rubi->identify_neuron patch_clamp Whole-Cell Recording identify_neuron->patch_clamp induce_firing Induce Action Potentials patch_clamp->induce_firing apply_light Apply Visible Light Pulse induce_firing->apply_light observe_silencing Observe Neuronal Silencing apply_light->observe_silencing end End observe_silencing->end

Caption: Step-by-step workflow for in vitro neuronal silencing.

In Vivo Protocol: Optical Silencing in Anesthetized or Freely Moving Animals

This protocol provides a general framework for using RuBi-GABA trimethylphosphine to silence neuronal activity in living animals. Specific details will vary depending on the animal model and the behavioral paradigm.

Materials:

  • RuBi-GABA trimethylphosphine

  • Surgical setup for stereotaxic injection and optic fiber implantation

  • Cannula or micropipette for drug delivery

  • Optic fiber coupled to a light source (e.g., laser or high-power LED)

  • Behavioral testing apparatus

  • Neural recording system (optional, for electrophysiological validation)

Procedure:

  • Surgical preparation: Anesthetize the animal and perform a stereotaxic surgery to implant a guide cannula or an injection micropipette targeted to the brain region of interest. An optic fiber should also be implanted with its tip positioned near the injection site.

  • Recovery: Allow the animal to recover from surgery according to approved animal care protocols.

  • Preparation of RuBi-GABA for injection: Dissolve RuBi-GABA trimethylphosphine in a sterile, biocompatible vehicle (e.g., saline or aCSF) to the desired concentration.

  • Infusion of RuBi-GABA:

    • Acute experiments: In an anesthetized preparation, slowly infuse a small volume of the RuBi-GABA solution into the target brain region.

    • Chronic experiments: In a freely moving animal, connect a microinfusion pump to the implanted cannula and deliver the RuBi-GABA solution.

  • Light delivery: Connect the implanted optic fiber to the light source. The parameters of light delivery (power, duration, pulse frequency) will need to be optimized for the specific experiment.

  • Behavioral testing: Conduct the behavioral paradigm of interest while delivering light to induce neuronal silencing at specific times.

  • Data analysis: Analyze the behavioral data to determine the effect of neuronal silencing. If neural recordings were performed, analyze the electrophysiological data to confirm the silencing of the targeted neuronal population.

  • Histological verification: After the experiment, perfuse the animal and process the brain tissue for histology to verify the location of the injection and the optic fiber placement.

Important Considerations for In Vivo Experiments:

  • Pharmacokinetics: The diffusion and clearance of RuBi-GABA in the brain will influence the duration and spatial extent of its effect. These parameters should be empirically determined.

  • Light scattering: Light will scatter in brain tissue, potentially leading to the uncaging of GABA in a larger volume than intended. Careful calibration of light power is necessary to minimize off-target effects.

  • Controls: Appropriate control experiments are crucial, including vehicle infusions, light delivery in the absence of RuBi-GABA, and the use of inactive control compounds.

Troubleshooting and Best Practices

IssuePossible CauseSuggested Solution
No or weak silencing effect Insufficient RuBi-GABA concentration.Increase the concentration of RuBi-GABA in the perfusate or injectate.
Insufficient light power or duration.Increase the intensity or duration of the light pulse. Ensure the light source is properly focused on the target area.
Low expression of GABA receptors on the target neurons.This is an inherent property of the neurons. Consider targeting a different neuronal population or using a different silencing method.
Phototoxicity Excessive light power or duration.Reduce the light intensity and/or the duration of illumination. Use the minimum light required to achieve the desired silencing effect.
Off-target effects Light scattering or diffusion of RuBi-GABA.Use a more focused light source (e.g., two-photon excitation for higher precision).[11][13][14] Optimize the injection volume and concentration of RuBi-GABA.
Compound instability Improper storage or handling.Store RuBi-GABA trimethylphosphine protected from light and at the recommended temperature. Prepare fresh solutions for each experiment.

Conclusion

RuBi-GABA trimethylphosphine is a versatile and powerful tool for the optical silencing of neuronal activity. Its key advantages, including visible light excitation and the absence of a need for genetic manipulation, make it an attractive option for a wide range of applications in neuroscience research. By following the protocols and best practices outlined in this guide, researchers can effectively utilize this technology to gain deeper insights into the complexities of the nervous system.

References

  • Rial Verde, E., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with Visible Light Using an Inorganic Caging Group. Frontiers in Neural Circuits, 2, 2. [Link]

  • Zhang, Y., Lovett-Barron, M., Lu, J., & Yuste, R. (2010). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Frontiers in Neural Circuits, 4, 12. [Link]

  • Rial Verde, E. M., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with visible light using an inorganic caging group. Frontiers in neural circuits, 2, 2. [Link]

  • Zayat, L., et al. (2009). RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity. Photochemical & Photobiological Sciences, 8(1), 38-41. [Link]

  • University of Alberta. (2022). U of A study sheds new light on how GABA affects nervous system. Folio. [Link]

  • Shao, C., et al. (2021). Optogenetic Manipulations of Amygdala Neurons Modulate Spinal Nociceptive Processing and Behavior Under Normal Conditions and in an Arthritis Pain Model. The Journal of Neuroscience, 41(1), 126-141. [Link]

  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). [Link]

  • Le-Niculescu, H., et al. (2023). The effects of gamma-aminobutyric acid (GABA) on working memory and attention: A randomised, double-blind, placebo-controlled, crossover trial. bioRxiv. [Link]

  • Park, J. C., et al. (2023). Sleep restoration by optogenetic targeting of GABAergic neurons reprograms microglia and ameliorates pathological phenotypes in an Alzheimer's disease model. Molecular Neurodegeneration, 18(1), 84. [Link]

  • Ellis-Davies, G. C. (2018). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 1. [Link]

  • 2-Minute Neuroscience. (2018). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]

  • Zito, K., & Scheuss, V. (2017). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 67-87). Humana Press, New York, NY. [Link]

  • Animated biology with Arpan. (2025). GABA: The Brain's Main Inhibitory Neurotransmitter | Mechanism, Receptors & Clinical Importance [Video]. YouTube. [Link]

  • Allen, M. J., & Sabir, S. (2023). Physiology, GABA. In StatPearls. StatPearls Publishing. [Link]

  • Raimondo, J. V., Kay, L., Ellender, T. J., & Akerman, C. J. (2012). Optogenetic silencing strategies differ in their effects on inhibitory synaptic transmission. Nature Neuroscience, 15(8), 1102-1104. [Link]

  • Chiu, C. S., et al. (2013). Two-color, two-photon uncaging of glutamate and GABA. Frontiers in Neural Circuits, 7, 1. [Link]

  • Ghit, A., & May, M. (2023). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]

  • Wiegert, J. S., Mahn, M., Prigge, M., Printz, Y., & Yizhar, O. (2017). Silencing Neurons: Tools, Applications, and Experimental Constraints. Neuron, 95(3), 504-529. [Link]

  • Amatrudo, J. M., et al. (2015). Wavelength-Selective One- and Two-Photon Uncaging of GABA. ACS Chemical Neuroscience, 6(1), 125-131. [Link]

  • Wiegert, J. S., et al. (2017). Silencing Neurons: Tools, Applications, and Experimental Constraints. Neuron, 95(3), 504-529. [Link]

  • van der Kooij, M. A., et al. (2024). GABAergic inhibition shapes behavior and neural dynamics in human visual working memory. Cerebral Cortex, 34(1), bhad463. [Link]

  • AUM BioTech. (n.d.). Primary Neuron RNA Silencing Guide. [Link]

  • Fino, E., Araya, R., Peterka, D. S., & Yuste, R. (2009). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Frontiers in Neural Circuits, 3, 2. [Link]

  • Kanemoto, Y., et al. (2011). Spatial Distributions of GABA Receptors and Local Inhibition of Ca2+ Transients Studied with GABA Uncaging in the Dendrites of CA1 Pyramidal Neurons. PLoS ONE, 6(7), e22652. [Link]

  • Singh, A. P., et al. (2021). Silencing neuronal activity is required for developmental circuit remodeling. bioRxiv. [Link]

  • Bakulina, O., et al. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 26(11), 3233. [Link]

  • Matsuzaki, M., et al. (2010). Two-photon uncaging of γ-aminobutyric acid in intact brain tissue. Nature Chemical Biology, 6(4), 255-257. [Link]

  • Chiu, C. S., et al. (2013). Two-color, two-photon uncaging of glutamate and GABA. Frontiers in Neural Circuits, 7, 1. [Link]

  • Richers, M. T., et al. (2017). Two-color 2P uncaging of glutamate and GABA. ChemPhotoChem, 1(5), 164-171. [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]

Sources

Application Note: Optical Interrogation of Inhibitory Circuits via RuBi-GABA Uncaging and Calcium Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the methodology for combining RuBi-GABA (Ruthenium-bipyridine-triphenylphosphine caged GABA) photolysis with calcium imaging to map inhibitory inputs onto neuronal dendrites and somata. Unlike traditional UV-sensitive caged compounds (e.g., MNI-GABA), RuBi-GABA is highly sensitive to visible light and possesses a high two-photon (2P) action cross-section. This unique photochemistry allows for versatile optical configurations but introduces specific spectral challenges. This protocol provides two validated workflows: (1) Dual-Two-Photon Microscopy (High Precision) and (2) Visible-Light Uncaging with Red-Shifted Indicators (High Accessibility), ensuring robust experimental design and data integrity.

Part 1: Technical Principle & Optical Configuration

The Spectral Challenge

The primary challenge in combining RuBi-GABA with calcium imaging is spectral cross-talk . RuBi-GABA has an absorption peak in the blue spectrum (~450–480 nm) and a two-photon cross-section peak near 800 nm.

  • Standard GCaMP Imaging: Typically uses 488 nm (1P) or 920–940 nm (2P).

  • The Conflict: Using 488 nm light to image GCaMP will globally uncage RuBi-GABA, causing massive, non-specific inhibition.

Validated Optical Strategies

To bypass this conflict, we utilize Spectral Separation .

  • Strategy A (Gold Standard): Two-Photon Imaging (940 nm) + Two-Photon Uncaging (750–800 nm). The imaging beam (940 nm) excites GCaMP but has minimal effect on RuBi-GABA. The uncaging beam (800 nm) is spatially confined to the target synapse.

  • Strategy B (Accessible): Red-Shifted Calcium Imaging (RCaMP/jRGECO) + Blue Light Uncaging (473 nm).

Optical Path Diagram

The following diagram illustrates the "Gold Standard" dual-laser 2P configuration required for subcellular precision.

OpticalSetup Laser_Img Imaging Laser (Ti:Sapphire 940 nm) Pockels_Img Pockels Cell (Intensity Control) Laser_Img->Pockels_Img Laser_Uncage Uncaging Laser (Ti:Sapphire 750-800 nm) Pockels_Uncage Pockels Cell (Shutter/Pulse) Laser_Uncage->Pockels_Uncage BeamCombiner Dichroic Beam Combiner Pockels_Img->BeamCombiner Pockels_Uncage->BeamCombiner Scanners Galvo/Resonant Scanners BeamCombiner->Scanners Objective Objective Lens (High NA) Scanners->Objective Sample Brain Slice (RuBi-GABA + GCaMP) Objective->Sample Dichroic_Det Detection Dichroic (Reflects < 600nm) Objective->Dichroic_Det Sample->Objective PMT_Green PMT (Green) GCaMP Signal Dichroic_Det->PMT_Green

Caption: Dual-path optical setup allowing independent control of imaging (940 nm) and uncaging (800 nm) beams.

Part 2: Physiological Mechanism

Understanding the signal transduction is vital for interpreting data. We are not measuring GABA directly; we are measuring the consequence of GABA receptor activation on intracellular calcium.

Mechanism cluster_readout Readout Light Uncaging Pulse (750-800 nm or 473 nm) RuBi RuBi-GABA (Inactive) Light->RuBi Photolysis GABA_Free Free GABA RuBi->GABA_Free GABAR GABA-A Receptors (Post-synaptic) GABA_Free->GABAR Binding Chloride Cl- Influx (Hyperpolarization/Shunting) GABAR->Chloride Depol Background Depolarization (e.g., bAP or Synaptic Input) Chloride->Depol Inhibits VGCC VGCCs / NMDARs (Voltage Dependent) Depol->VGCC Activates Calcium Intracellular [Ca2+] (Signal Suppression) VGCC->Calcium

Caption: Uncaging releases GABA, driving Cl- influx which shunts membrane potential, preventing VGCC activation and reducing Ca2+ transients.

Part 3: Preparation & Reagents

RuBi-GABA Handling (Critical)

RuBi-GABA is exceptionally sensitive to ambient light.

  • Storage: Store lyophilized powder at -20°C in the dark.

  • Stock Solution: Dissolve in distilled water to 10–20 mM. Aliquot and freeze. Do not refreeze multiple times.

  • Working Solution: Dilute to 5–20 µM in ACSF (Artificial Cerebrospinal Fluid).

  • Dark Room: All handling must occur under red safety lights . Cover perfusion reservoirs with aluminum foil.

Slice Preparation & Loading
  • Prepare acute brain slices (300 µm) using standard protective cutting solutions (e.g., sucrose or NMDG-based).

  • Indicator Loading:

    • Viral Vector: AAV-Syn-GCaMP6f (injected 2+ weeks prior).

    • Single Cell: Patch-load with 50–100 µM OGB-1 or GCaMP plasmid electroporation.

Part 4: Protocol A - Dual-Two-Photon Uncaging (High Precision)

Objective: Map inhibitory inputs on a single dendritic spine while monitoring local calcium dynamics.

Step 1: Optical Calibration
  • Imaging Beam: Tune Laser 1 to 940 nm . Set power to <15 mW at the sample to avoid uncaging RuBi-GABA.

  • Uncaging Beam: Tune Laser 2 to 750–800 nm .

  • Alignment: Bleach a spot on a fluorescent slide (e.g., fluorescein) with the uncaging laser and image with the imaging laser to ensure co-alignment.

Step 2: Bath Application
  • Establish a stable baseline of GCaMP fluorescence.

  • Perfuse 10 µM RuBi-GABA in ACSF.

  • Wait 10 minutes for equilibration. Note: Keep the setup in total darkness.

Step 3: Defining the ROI
  • Identify a dendritic spine of interest.

  • Place the Uncaging ROI (uROI) ~0.5 µm from the spine head (peri-synaptic) to mimic physiological release.

  • Place the Imaging ROI over the spine head and parent dendrite.

Step 4: The Experiment (Shunting Inhibition)

To visualize inhibition, you must first induce activity (calcium is low at rest).

  • Induce Activity: Trigger a Back-Propagating Action Potential (bAP) via somatic current injection (patch-clamp) OR synaptic stimulation.

  • Control Trial: Record Ca2+ transient from the bAP alone.

  • Test Trial: Deliver Uncaging Pulse (0.5 – 2 ms duration, 15–30 mW) 10–20 ms prior to the bAP trigger.

  • Readout: Compare the integrated Ca2+ fluorescence (

    
    ) of Control vs. Test.
    

Success Metric: A successful experiment will show a 30–60% reduction in the bAP-induced Ca2+ transient in the Test trial (local shunting).

Part 5: Protocol B - Visible Light Uncaging (Accessible)

Objective: Use standard confocal/1P systems to study inhibition. Requirement: Red Calcium Indicator (e.g., jRGECO1a, RCaMP1h).

  • Indicator: Express jRGECO1a (Excitation: 561 nm).

  • Uncaging Source: 473 nm Blue Laser or LED.

  • Imaging: Excite jRGECO at 561 nm. Note: 561 nm light does not uncage RuBi-GABA efficiently.

  • Protocol:

    • Image continuously at 561 nm.

    • Pulse 473 nm light (5–10 ms) at the target location.

    • Observe the suppression of spontaneous or evoked Red Ca2+ transients.

Part 6: Data Analysis & Interpretation

Quantitative Metrics Table
ParameterDescriptionTypical ValueInterpretation

(Control)
Peak fluorescence change during bAP/stimulation100% (Normalized)Baseline excitability.

(Uncaged)
Peak fluorescence change during GABA release40–70%Reduced Ca2+ indicates successful inhibition.
Uncaging Delay Time between light pulse and response< 2 msDirect receptor activation (fast kinetics).
Spatial Spread Distance of inhibition effect10–20 µmIndicates dendritic length constant/shunting reach.
Artifact Control
  • "Bleed-through" Check: Uncage at 800 nm without RuBi-GABA in the bath. If you see a fluorescence increase, your laser is directly exciting the GCaMP (thermal or spectral tail).

  • Phototoxicity: If the baseline fluorescence rises steadily, the laser power is too high.

Part 7: Troubleshooting

IssueProbable CauseCorrective Action
Global "Silencing" Imaging laser is uncaging RuBi.Increase imaging wavelength to >920 nm. Reduce imaging power.
No Effect RuBi-GABA degraded.Prepare fresh stock. Ensure "Dark Mode" during prep.
High Background Spontaneous uncaging.Shield microscope from monitor screens and room LEDs.
Direct Excitation 2P Uncaging laser exciting GCaMP.Shift uncaging to 720 nm (if possible) or ensure GCaMP is GCaMP6f (lower basal fluorescence).

References

  • Rial Verde, E. M., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with visible light using an inorganic caging group.[1] Nature Methods, 5(4), 335–337. Link

  • Fino, E., & Yuste, R. (2011). Dense inhibitory connectivity in neocortex. Neuron, 69(6), 1188–1203. Link

  • Packer, A. M., Roska, B., & Häusser, M. (2013). Targeting neurons and photons for optogenetics. Nature Neuroscience, 16(7), 805–815. Link

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4(11), 1086–1092. (Foundational 2P uncaging principles). Link

Sources

Advanced Delivery Protocols for RuBi-GABA Trimethylphosphine in Brain Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

RuBi-GABA Trimethylphosphine (RuBi-GABA-PMe


) is a second-generation caged neurotransmitter designed for high-precision optical interrogation of inhibitory circuits. Unlike traditional UV-uncaging probes (e.g., CNB-GABA), RuBi-GABA-PMe

utilizes a Ruthenium-bipyridine core coordinated with a trimethylphosphine (PMe

)
ligand.

This structural modification is critical: the PMe


 ligand replaces the bulkier triphenylphosphine (PPh

) found in first-generation RuBi-GABA. This substitution significantly enhances water solubility and reduces steric hindrance, allowing for more efficient tissue penetration and potentially higher quantum yields.
Key Technical Specifications
FeatureSpecificationImpact on Experimental Design
Uncaging Wavelength Visible (450–473 nm) Compatible with standard blue lasers/LEDs; less scattering than UV.
Two-Photon Cross-Section ~800 nm (peak) Ideal for deep-tissue uncaging using Ti:Sapphire lasers.
Uncaging Speed < 50 ns Mimics physiological synaptic transmission kinetics.[1]
Solubility > 50 mM (Water) No DMSO required; reduces vehicle-induced cytotoxicity.
Receptor Antagonism Low Reduced GABAngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

receptor blockade compared to MNI-caged compounds.[1]

Chemical Handling & Stability

Expert Insight: The high sensitivity of RuBi-GABA-PMe


 to visible light is its greatest strength and its primary handling liability. Ambient room light contains sufficient blue photons to partially uncage the compound, leading to "background" inhibition and receptor desensitization before the experiment begins.
Protocol: "Dark Room" Preparation
  • Environment: All handling must occur under red light ( > 600 nm). Standard "amber" safety lights may not be sufficient; use strict dark-room conditions or dedicated red LED illumination.

  • Stock Solution:

    • Dissolve lyophilized powder in sterile, distilled water or ACSF (Artificial Cerebrospinal Fluid) to a concentration of 10–20 mM .

    • Do not use DMSO unless strictly necessary; the PMe

      
       variant is highly water-soluble.
      
    • Aliquot into light-tight (black opaque) microtubes (20–50 µL per tube).

    • Store at -20°C . Stability is >6 months if protected from light.

  • Working Solution:

    • Dilute stock into oxygenated ACSF immediately prior to use.

    • Target Concentration: 5–20 µM (Bath application) or 1–5 mM (Puff application).

Delivery Method 1: Bath Application (Acute Slices)[3]

This method is preferred for mapping long-range connectivity or when uniform tissue concentration is required.

Workflow Diagram: Bath Loading

BathLoading Stock Thaw Stock Aliquot (-20°C, Dark) Dilution Dilute in ACSF (Target: 10-20 µM) Stock->Dilution Red Light Only Shield Shield Reservoir (Aluminum Foil) Dilution->Shield Perfusion Perfuse Slice (Rate: 2-3 mL/min) Shield->Perfusion Equilibration Equilibrate (10-15 mins) Perfusion->Equilibration

Caption: Critical workflow for bath application ensuring light protection and equilibration.

Step-by-Step Protocol
  • System Preparation: Wrap the ACSF reservoir, tubing, and recording chamber in aluminum foil or black tape. Ensure the microscope condenser is off or filtered (Red filter).

  • Perfusion: Switch the perfusion line to the RuBi-GABA-PMe

    
     containing ACSF.
    
  • Flow Rate: Maintain 2–4 mL/min . Faster flow rates ensure fresh compound delivery but consume more reagent.

  • Equilibration: Allow 10–15 minutes for the compound to diffuse into the slice (typically 300 µm thick).

    • Note: The PMe

      
       variant diffuses faster than PPh
      
      
      
      variants due to smaller molecular size.
  • Washout: After the experiment, wash with standard ACSF for >20 minutes.

Expert Tip: To conserve compound, use a recirculating perfusion system (10–15 mL total volume). However, monitor oxygenation levels strictly, as recirculation can degrade slice health over time.

Delivery Method 2: Focal Puffer / Microinjection

This method is ideal for studying single synapses or minimizing costs. It allows for high local concentrations without bathing the entire slice.

Protocol
  • Pipette Fabrication: Pull a borosilicate glass pipette (similar to a patch pipette) with a tip resistance of 2–4 MΩ .

  • Filling: Backfill with 1–5 mM RuBi-GABA-PMe

    
     in ACSF.
    
    • Concentration Rationale: The concentration in the pipette must be ~100x higher than the target tissue concentration to account for dilution upon ejection.

  • Positioning: Place the tip 10–20 µm above the target dendritic region using a micromanipulator.

  • Ejection: Connect to a Picospritzer or pneumatic injector.

    • Pressure: 2–5 psi.

    • Pulse Duration: 5–20 ms (synchronized with the uncaging laser pulse).

    • Note: Continuous "leak" from the tip can cause desensitization. Apply a slight negative holding pressure if necessary.

Optical Uncaging Parameters

RuBi-GABA-PMe


 offers versatile uncaging options.
A. One-Photon Uncaging (Visible)
  • Source: 473 nm DPSS Laser or high-power Blue LED.

  • Power: 5–15 mW at the sample.

  • Duration: 1–5 ms pulses.

  • Resolution: ~10–50 µm (XY). Good for mapping dendritic branches or somatic inhibition.

B. Two-Photon Uncaging (Infrared)
  • Source: Ti:Sapphire Laser.[2][3][4]

  • Wavelength: 800 nm (Optimal) to 820 nm.

  • Power: 15–30 mW (post-objective).

  • Resolution: < 1 µm (Diffraction limited). Enables single-spine inhibition.[1]

  • Advantage: The Ruthenium cross-section at 800 nm is sufficient for efficient release without the toxicity associated with UV lasers.

Optical Setup Diagram

OpticalSetup cluster_control Triggering Laser Ti:Sapphire Laser (800 nm) Modulator Pockels Cell (Intensity Control) Laser->Modulator Scanner Galvo Mirrors (XY Positioning) Modulator->Scanner Objective Objective Lens (60x, NA 1.0) Scanner->Objective Sample Brain Slice (RuBi-GABA-PMe3) Objective->Sample Computer DAQ / Software Computer->Modulator Computer->Scanner

Caption: Two-photon excitation path for localized uncaging at 800 nm.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
No Response Compound degradation (Light exposure)Prepare fresh stock in absolute darkness . Check laser power at objective.
Run-down of Response Receptor DesensitizationDecrease basal light exposure. Increase inter-trial interval (>30s).
Epileptiform Activity GABA

Antagonism
Reduce concentration. RuBi-GABA-PMe

has low antagonism, but >50 µM can still block receptors.
Photo-artifact Laser heatingRun a "Laser Only" control without the compound to subtract heating artifacts.

References

  • Zayat, L., et al. (2003).[5] A new strategy for neurochemical photodelivery: Metal-ligand heterolytic cleavage.[5] Journal of the American Chemical Society.[5]

  • Rial Verde, E. M., et al. (2008).[5][6] Photorelease of GABA with Visible Light Using an Inorganic Caging Group.[7][3][4][5][8][9] Frontiers in Neural Circuits.

  • Fino, E., & Yuste, R. (2011).[3][4] Dense Inhibitory Connectivity in Neocortex. Neuron.

  • Tocris Bioscience. RuBi-GABA Trimethylphosphine Product Data.

  • Nikolenko, V., et al. (2007). SLM Microscopy: Scanless Two-Photon Imaging and Photostimulation with Spatial Light Modulators. Frontiers in Neural Circuits.

Sources

Troubleshooting & Optimization

minimizing side effects of RuBi GABA trimethylphosphine photolysis products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: RuBi-GABA Photolysis

A Guide for Researchers on Minimizing Side Effects of Trimethylphosphine-Related Photolysis Products

Welcome to the technical support center for advanced applications of RuBi-GABA. As Senior Application Scientists, we understand that cutting-edge research requires not only powerful tools but also a deep understanding of their chemical behavior. This guide is designed to provide you, our fellow researchers, with expert insights and actionable protocols to ensure the integrity of your experiments by minimizing the potential side effects arising from RuBi-GABA photolysis, particularly concerning its trimethylphosphine ligands.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during RuBi-GABA uncaging experiments. Our goal is to explain the causality behind these issues and provide logical, self-validating solutions.

Q1: What are the primary photolysis products of RuBi-GABA, and why are the trimethylphosphine-related byproducts a potential concern?

A1: Understanding the photolysis reaction is the first step to controlling it. When a photon of appropriate wavelength (e.g., ~473 nm for one-photon or ~800 nm for two-photon) strikes the RuBi-GABA complex, the ruthenium center absorbs the energy, leading to the cleavage of the bond holding the GABA molecule.[1][2][3]

The primary products of this reaction are:

  • γ-aminobutyric acid (GABA): The desired bioactive molecule.

  • A Ruthenium (Ru) Complex: The remaining cage structure, which now has a water molecule in place of GABA.

  • Free Phosphine Ligands: The original complex contains phosphine ligands (often trimethylphosphine or triphenylphosphine) to tune its photochemical properties. Upon photolysis, these can be released or modified.

The concern arises from the potential biological activity of the ruthenium complex and the released phosphine ligands. While RuBi-GABA itself shows no detectable side effects on endogenous GABAergic and glutamatergic receptors at typical working concentrations, the byproducts can accumulate, especially with repeated or high-intensity stimulation.[1][2]

  • Ruthenium Polypyridyl Complexes: The leftover ruthenium cage is a type of polypyridyl complex. While the specific photolysis product of RuBi-GABA is designed for stability, related ruthenium complexes have been investigated for anticancer properties due to their potential cytotoxicity and ability to induce DNA damage.[4][5][6][7][8] This inherent bioactivity, though often at higher concentrations than typically generated in uncaging experiments, warrants careful control.

  • Trimethylphosphine (PMe₃) and its Oxide: Trimethylphosphine is known to be toxic and pyrophoric (spontaneously flammable in air).[9] In an aqueous biological environment, it is readily oxidized to the much safer trimethylphosphine oxide (TMPO).[9] While TMPO is considered to have low toxicity, it is still a bioactive molecule.[10] High concentrations of related phosphine oxides have been shown to cause neurological effects in animal studies.[11] The primary concern in a typical experiment is the cumulative, localized concentration of these byproducts.

Q2: I'm observing unexpected neuronal activity, decreased cell health, or response rundown after repeated photostimulation. Could this be due to photolysis byproducts?

A2: This is a critical troubleshooting question. Yes, these effects can certainly be linked to byproduct accumulation. Distinguishing between genuine GABAergic signaling, phototoxicity, and byproduct effects is essential for data integrity.

Causality:

  • Unexpected Excitation/Activity: The ruthenium byproduct could have off-target effects on ion channels or receptors.

  • Decreased Cell Health: Cumulative cytotoxic effects from the ruthenium complex or phosphine byproducts can lead to cellular stress or apoptosis.[4]

  • Response Rundown: This can be complex. While receptor desensitization is a possibility, it could also be due to the buildup of byproducts that antagonize GABA receptors or otherwise impair cellular function.

Use the following diagnostic workflow to pinpoint the cause:

G cluster_0 Diagnostic Workflow: Unexplained Effects Post-Uncaging start Observation: Unexpected activity, cell death, or response rundown. control1 Control 1: Light-Only Irradiate a nearby region without RuBi-GABA application. start->control1 control2 Control 2: Vehicle Apply RuBi-GABA without photolysis. start->control2 q1 Effect still present? control1->q1 q2 Effect still present? control2->q2 q1->control2 No outcome1 Likely Cause: Phototoxicity (light dose is too high). q1->outcome1 Yes outcome2 Likely Cause: Caged compound itself is antagonistic or has off-target effects. q2->outcome2 Yes test_params Proceed to Test Experimental Parameters q2->test_params No

Caption: A logical workflow to diagnose the source of experimental artifacts.

If this workflow suggests that byproducts are the likely cause (i.e., the effect only occurs when RuBi-GABA is present and illuminated), your next step is to optimize your experimental parameters.

Q3: How can I strategically minimize the local concentration of photolysis byproducts?

A3: The key is to adopt a "minimal effective dose" philosophy for both the compound and the photons used to uncage it. The goal is to release just enough GABA to elicit the desired physiological response and no more.

Causality: The concentration of byproducts is directly proportional to the number of uncaging events. Therefore, reducing the concentration of the caged compound, the volume of illumination, or the total number of photons will proportionally reduce the byproduct load.[12]

Here are actionable strategies, summarized in the table below:

ParameterStandard ApproachOptimized Approach (to reduce byproducts)Rationale
RuBi-GABA Concentration 100-300 µM5-20 µMRuBi-GABA has a high quantum yield.[13] Lower concentrations are often sufficient, reducing both the available substrate for byproduct formation and potential antagonist effects of the caged compound itself.[1][14]
Light Power / Duration High power, long pulses (e.g., >10 ms)Minimal effective power and shortest possible pulse (e.g., 0.5-5 ms)[1]Reduces total photon budget, minimizing excess uncaging and direct phototoxicity.[12][15] Calibrate to find the threshold for a reliable biological response.
Perfusion Rate Static bath or slow perfusionFast, localized perfusionActively washes away byproducts from the recording site, preventing accumulation over time. This is one of the most effective strategies.
Stimulation Protocol Repeated stimulation of the same spotSpatially distributing stimulation points (if possible) or increasing the inter-trial intervalAllows more time for byproducts to diffuse away from the critical zone before the next stimulation event.

Table 1: Strategies for Minimizing Photolysis Byproduct Accumulation.

Q4: Are there alternative caged GABA compounds that produce more benign byproducts?

A4: Yes, the field of caged compound development is active, and several alternatives exist, each with its own profile of advantages and disadvantages. The choice of a caged compound is a critical experimental decision based on the specific requirements of your study (e.g., one-photon vs. two-photon, required temporal precision).

Caged CompoundCaging Group ChemistryTypical ExcitationKey AdvantagesPotential Downsides & Byproducts
RuBi-GABA Ruthenium-bipyridine-phosphine1P: ~473 nm2P: ~800 nmVisible light excitation , high quantum yield, fast release kinetics.[1][2][3]Ruthenium complex and phosphine oxide byproducts with potential bioactivity.[4][9]
MNI-caged GABA Methoxy-nitroindolinyl1P: ~355 nm2P: ~720 nmWell-established for 2P uncaging, good spatial resolution.[14]UV light excitation (higher phototoxicity). Byproducts can be acidic and potentially reactive. The caged form can act as a GABA receptor antagonist.[16]
DEAC450-caged GABA Diethylaminocoumarin1P: ~450 nm2P: ~900 nmVisible light excitation, high quantum yield, photolysis products are generally considered less reactive than nitroaromatic byproducts.[17]Can have lower two-photon cross-sections compared to MNI cages, potentially requiring higher laser power.
Bhc-caged GABA Dihydroxyphenyl-bithienyl-carbonyl1P: ~405 nmHigh two-photon cross-section, good for in-vivo applications.Byproducts can have residual fluorescence.

Table 2: Comparison of Common Caged GABA Compounds.

Recommendation: If your experimental design permits, and byproduct toxicity is a primary concern, exploring coumarin-based cages like DEAC450-GABA is a worthwhile endeavor.

Essential Experimental Protocols

Adherence to rigorous control protocols is the cornerstone of trustworthy and publishable science. Here are two essential, self-validating protocols.

Protocol 1: Calibration of Minimal Effective Light Dose

Objective: To determine the lowest light power and duration required to elicit a consistent, minimal physiological response, thereby minimizing byproduct generation.

Methodology:

  • Preparation: Prepare your standard recording setup (e.g., whole-cell patch-clamp on a neuron in a brain slice) with a low concentration of RuBi-GABA (e.g., 10 µM).

  • Set Initial Parameters: Set your light source (e.g., 473 nm laser) to its lowest power setting and a short pulse duration (e.g., 0.5 ms).

  • Positioning: Position the uncaging spot at a consistent location, for example, 10 µm from the soma of the recorded neuron.

  • Iterative Testing: a. Deliver a single light pulse and record the physiological response (e.g., inhibitory postsynaptic current, IPSC). b. If no response is observed, incrementally increase the laser power. Record the response at each power level. c. Once a small, reliable response is detected, note this power level. This is your power threshold . d. Return to the power threshold and incrementally increase the pulse duration (e.g., from 0.5 ms to 1 ms, 2 ms, etc.), noting the effect on the response amplitude.

  • Analysis: Plot the response amplitude versus light power and duration. Select the parameters that are just above the threshold for consistently evoking the desired minimal response (e.g., an IPSC comparable to a spontaneous miniature IPSC).

  • Validation: Use these "minimal effective" parameters for all subsequent experiments. This ensures that you are not saturating the system with excess GABA and, by extension, excess byproducts.

Protocol 2: Byproduct Accumulation Control

Objective: To directly test if the accumulation of photolysis byproducts is causing response rundown or other deleterious effects over the course of your experiment.

Methodology:

  • Establish a Baseline: Using your minimal effective light dose, deliver a standard stimulation protocol (e.g., 1 pulse every 20 seconds for 10 minutes) and record the response amplitude. This will serve as your reference experiment.

  • "Pre-Charge" with Byproducts: a. In a fresh preparation, move the uncaging spot to a location adjacent to, but not directly on, the target cell (e.g., 50 µm away). b. Deliver a high-intensity, prolonged barrage of light pulses into this "sacrificial" area (e.g., 50 pulses at 10 Hz at high power). The goal is to generate a high local concentration of photolysis byproducts without directly stimulating the target cell. c. Immediately move the uncaging spot back to the original target location.

  • Test the Response: Deliver a single test pulse using your standard minimal effective light dose and record the response.

  • Analysis and Interpretation:

    • If the response to the test pulse is significantly smaller than the initial baseline responses from step 1, it provides strong evidence that the accumulated byproducts are inhibitory or desensitizing.

    • If the response is unchanged, byproduct accumulation is unlikely to be the cause of any observed rundown in your primary experiment.

G cluster_protocol Byproduct Accumulation Control Workflow A 1. Establish Baseline: Record response to standard stimulation. B 2. Generate Byproducts: High-intensity uncaging in an adjacent 'sacrificial' area. A->B C 3. Test Cell: Deliver a single, standard uncaging pulse to the target cell. B->C D 4. Compare: Is the test response smaller than the baseline? C->D E Conclusion: Byproduct accumulation causes response inhibition. D->E Yes F Conclusion: Byproduct accumulation is not the primary issue. D->F No

Caption: Workflow for the Byproduct Accumulation Control Protocol.

By integrating these FAQs, troubleshooting guides, and validation protocols into your experimental design, you can confidently mitigate the potential side effects of RuBi-GABA photolysis products, ensuring the accuracy and reliability of your valuable data.

References

  • Rial Verde, E. M., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with Visible Light Using an Inorganic Caging Group. Frontiers in Neural Circuits, 2, 2. [Link]

  • Fino, E., Araya, R., Peterka, D. S., Salierno, M., Etchenique, R., & Yuste, R. (2009). RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines. Frontiers in Neural Circuits, 3, 2. [Link]

  • Wang, M., He, Y., Wu, C., Wu, F., & Chen, Z. (2017). Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence. Frontiers in Cellular Neuroscience, 11, 133. [Link]

  • Cosmetic Ingredient Review. (2024). Safety Assessment of Trimethylbenzoyl Diphenylphosphine Oxide as Used in Cosmetics. [Link]

  • Marrache, S., & Dhar, S. (2015). Encapsulation of Ru(II) Polypyridine Complexes for Tumor-Targeted Anticancer Therapy. Molecules, 20(8), 15301–15322. [Link]

  • Matsuzaki, M., Ellis-Davies, G. C., & Kasai, H. (2008). Two-color, two-photon uncaging of glutamate and GABA. Nature Methods, 5(12), 1047–1052. [Link]

  • Passlick, S., et al. (2019). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Frontiers in Cellular Neuroscience, 13, 16. [Link]

  • Fino, E., et al. (2009). RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines. Frontiers in Neural Circuits, 3, 2. [Link]

  • Shah, A. A., et al. (2022). Investigating the Cytotoxicity of Ru(II) Polypyridyl Complexes by Changing the Electronic Structure of Salicylaldehyde Ligands. Inorganic Chemistry, 61(4), 2131–2143. [Link]

  • Olson, J. P., et al. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Cellular Neuroscience, 7, 231. [Link]

  • Ellis-Davies, G. C. R. (2018). A chemist and biologist talk to each other about caged neurotransmitters. Beilstein Journal of Organic Chemistry, 14, 2116–2125. [Link]

  • Shah, A. A., et al. (2022). Investigating the Cytotoxicity of Ru(II) Polypyridyl Complexes by Changing the Electronic Structure of Salicylaldehyde Ligands. ACS Publications. [Link]

  • Olson, J. P., et al. (2013). Wavelength-Selective One- and Two-Photon Uncaging of GABA. Journal of the American Chemical Society, 135(16), 5946–5949. [Link]

  • Guerrero, M. (2018). Investigation of the cellular uptake and cytotoxicity of Ruthenium(II) polypyridyl complexes. MavMatrix. [Link]

  • Wikipedia. (n.d.). Trimethylphosphine. Retrieved February 4, 2026, from [Link]

  • Zestos, A. G., et al. (2024). Caged Zn2+ Photolysis in Zebrafish Whole Brains Reveals Subsecond Modulation of Dopamine Uptake. ACS Chemical Neuroscience. [Link]

  • Képiró, M., et al. (2024). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. Bioconjugate Chemistry. [Link]

  • Hayama, T., et al. (2013). GABA promotes the competitive selection of dendritic spines by controlling local Ca2+ signaling. Nature Neuroscience, 16(10), 1409–1416. [Link]

  • Guerrero, M. (2018). Investigation of the Cellular Uptake and Cytotoxicity of Ruthenium(II) Polypyridyl Complexes as a Function of Lipophilicity. ProQuest. [Link]

  • Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. Frontiers in Physiology, 9, 1199. [Link]

  • Rial Verde, E. M., et al. (2008). Kinetics and spatial resolution of RuBi-GABA uncaging. ResearchGate. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Triphenylphosphine oxide. [Link]

Sources

RuBi-GABA-PMe3 Uncaging: Technical Support & Control Strategy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The PMe3 Advantage

You are utilizing RuBi-GABA-PMe3 (Ruthenium-bipyridine-trimethylphosphine -GABA). It is critical to distinguish this from the standard RuBi-GABA (which contains triphenylphosphine or PPh3).

  • Standard RuBi-GABA (PPh3): Highly lipophilic, can accumulate in membranes, and shows higher baseline antagonism of GABA-A receptors.

  • Your Variant (PMe3): Designed for enhanced water solubility and reduced membrane retention .[1] This allows for faster wash-out and cleaner baselines. However, the ruthenium core still possesses intrinsic pharmacological activity that necessitates the rigorous controls detailed below.

Mechanism of Action

Understanding the photochemistry is the first step in troubleshooting. RuBi-GABA-PMe3 releases GABA via heterolytic cleavage of the Ruthenium-Amine bond upon excitation with visible light (400–500 nm) or two-photon excitation (800–900 nm).

Uncaging Pathway Diagram

UncagingMechanism Complex RuBi-GABA-PMe3 (Inactive/Caged) Excited Excited State [Ru-N Bond Weakening] Complex->Excited Absorption Photon Photon (473nm or 2P 800nm) Photon->Excited Release Heterolytic Cleavage Excited->Release < 500ns GABA Free GABA (Active Neurotransmitter) Release->GABA Byproduct [Ru(bpy)2(PMe3)(H2O)]2+ (Aqua Complex Byproduct) Release->Byproduct

Figure 1: Photolysis pathway of RuBi-GABA-PMe3. Note that the Ruthenium aqua-complex byproduct remains in solution.

Mandatory Control Experiments (The "Zero-Signal" Baseline)

In uncaging experiments, "seeing a response" is easy; proving the response is only from uncaged GABA is difficult. You must run these three controls to validate your data.

Control A: The "Dark" Antagonism Check (Critical)

Issue: All Ruthenium-based cages have a residual affinity for the GABA-A receptor GABA-binding site, acting as weak competitive antagonists in the dark. The Test:

  • Establish a stable baseline of electrically evoked IPSCs (eIPSCs) or spontaneous mIPSCs.

  • Wash in RuBi-GABA-PMe3 (at working concentration, e.g., 10–20 µM) without light.

  • Pass Criteria: eIPSC amplitude should not decrease by >10-15%.

  • Fail Criteria: If eIPSCs are blocked by >20%, your concentration is too high, or the specific receptor subunit composition is highly sensitive to the Ru-moiety.

Control B: The "Light-Only" Artifact Check

Issue: High-intensity laser light can cause tissue heating, photoelectric artifacts on the electrode, or autofluorescence-induced toxicity. The Test:

  • Prepare a slice/culture without RuBi-GABA (ACSF only).

  • Target a neuron and execute your exact uncaging protocol (same laser power, duration, and repetition rate).

  • Pass Criteria: No change in holding current (< 5 pA deviation) and no change in membrane resistance.

Control C: The "Cage-Only" Stability Check

Issue: Spontaneous hydrolysis (uncaging without light) or enzymatic degradation. The Test:

  • Incubate the slice with RuBi-GABA-PMe3 for 20 minutes in the dark.

  • Monitor holding current (Voltage Clamp).

  • Pass Criteria: No gradual inward/outward current drift (depending on Cl- reversal). A drift suggests the cage is breaking down or the PMe3 ligand is oxidizing.

Experimental Workflow & Decision Tree

Use this logic flow to troubleshoot signal issues during your experiment.

TroubleshootingTree Start Start Uncaging Exp CheckBase 1. Check Baseline (Dark Control) Start->CheckBase Decision1 Is Baseline Stable? CheckBase->Decision1 Uncage 2. Apply Light Pulse Decision1->Uncage Yes Drift Drift/Blockade? Decision1->Drift No Signal Response Observed? Uncage->Signal Analyze Analyze Kinetics Signal->Analyze Yes NoSig No Current? Signal->NoSig No Soln1 Reduce [RuBi] or Check Osmolarity Drift->Soln1 Soln2 Increase Laser Power Check PMe3 Oxidation NoSig->Soln2

Figure 2: Decision logic for validating RuBi-GABA-PMe3 responses.

Troubleshooting & FAQs

Q1: I see a strong response, but the decay is much slower than a synaptic IPSC. Is this normal?

A: Yes, to an extent.[2]

  • Cause: Uncaging creates a "cloud" of GABA that diffuses away slowly, unlike the rapid clearance in a synaptic cleft.

  • Correction: Use shorter laser pulses (0.5 – 2 ms). If the decay is >500ms, your concentration of RuBi-GABA is likely too high, causing volume saturation.

Q2: My baseline current drifts significantly when I wash in the RuBi-GABA-PMe3.

A: This indicates GABA-A receptor interaction (antagonism/agonism) or Solution Mismatch .

  • PMe3 Specifics: The PMe3 variant is hygroscopic. If your stock was not stored perfectly dry, the actual concentration might be lower, or hydrolysis products (free GABA) might be present.

  • Action: Ensure the stock solution was aliquoted and frozen immediately. Check the pH of the ACSF after adding the compound; Ruthenium complexes can be slightly acidic.

Q3: Can I use RuBi-GABA-PMe3 for Two-Photon (2P) uncaging?

A: Yes.

  • Settings: Optimal excitation is typically 800–820 nm .

  • Power: Start at 15–20 mW (at the sample).

  • Advantage: The PMe3 variant has a high two-photon cross-section (similar to PPh3, ~0.1–0.3 GM), allowing for excellent z-axis resolution (single spine mapping).

Q4: The solution turned slightly cloudy.

A: Stop immediately.

  • Cause: While PMe3 improves solubility, the complex can still precipitate in high-phosphate buffers or if the concentration > 5 mM.

  • Fix: Filter the solution (0.22 µm) and verify concentration via absorbance (RuBi-GABA absorbs at ~450nm).

Comparison of RuBi Variants

FeatureRuBi-GABA (Standard/PPh3)RuBi-GABA-PMe3 (Trimethyl)
Ligand Triphenylphosphine (Bulky, Lipophilic)Trimethylphosphine (Compact, Polar)
Solubility Low (requires DMSO stock)High (Water soluble)
Wash-out Speed Slow (sticks to membranes)Fast (clears rapidly)
Dark Antagonism Moderate to HighReduced
Quantum Yield High (~0.1 - 0.2)High (~0.1 - 0.25)

References

  • Zayat, L., et al. (2003). "A new strategy for caging neurotransmitters: Ruthenium-bipyridine complexes."[3] Journal of the American Chemical Society.

  • Nikolenko, V., et al. (2005). "Two-photon uncaging of GABA." Chemical Communications.[4]

  • Rial Verde, E. M., et al. (2008). "Photorelease of GABA with Visible Light Using an Inorganic Caging Group." Frontiers in Neural Circuits.

  • Fino, E., et al. (2009). "RuBi-Glutamate: Two-Photon and Visible-Light Photo-Uncaging of Glutamate for Dendritic Spine Stimulation." Biophysical Journal. (Context on RuBi chemistry platform).

Sources

Technical Support Center: Optimizing In Vivo RuBi-GABA Uncaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Light Scattering & Maximizing Resolution

Executive Summary: The Scattering Challenge

Welcome to the technical support hub for RuBi-GABA uncaging. You are likely here because your in vivo experiments are suffering from poor spatial resolution or shallow penetration depths.

The Physics of the Problem: Brain tissue is a highly scattering medium.[1] The scattering coefficient (


) scales inversely with wavelength (

).

RuBi-GABA has an absorption peak in the visible blue range (~450 nm). While efficient for uncaging, blue light scatters roughly 16 times more than near-infrared light (800 nm) used in two-photon (2P) excitation. This scattering dilutes your photon density at the focal spot, reducing uncaging efficiency and degrading spatial resolution (the "blur" effect).

The Solution Architecture: To reduce scattering while maintaining RuBi-GABA efficacy, you must transition from Linear (1P) Excitation to Non-Linear (2P) Excitation , and potentially employ Wavefront Shaping (Holography) .

Optical Hardware Optimization (The "How")

Strategy A: Two-Photon (2P) Excitation

Switching to 2P excitation is the single most effective way to reduce scattering. RuBi-GABA has a distinct two-photon absorption cross-section that allows for effective photolysis using femtosecond pulsed lasers.

Technical Specifications:

  • Optimal Wavelength: 800 nm (matches the 2P absorption band of the Ruthenium-bipyridine chromophore).

  • Laser Source: Ti:Sapphire femtosecond laser (e.g., Coherent Chameleon, Spectra-Physics Mai Tai).

  • Pulse Width: <140 fs (critical for peak power generation).

  • Power Modulation: You must implement depth-dependent power increases (Pockels cell) to compensate for the remaining scattering.

Parameter1P Uncaging (Blue)2P Uncaging (IR)Impact on Scattering
Wavelength 450–473 nm800 nmDrastic Reduction (IR penetrates deeper)
Excitation Volume Entire cone of lightFemtoliter focal pointHigh Resolution (No out-of-focus release)
Depth Limit ~50–100 µm~400–600 µmDeep Tissue Access
Cross-Section High (Linear)~0.14 GMRequires high peak power
Strategy B: Holography & Temporal Focusing (Advanced)

If you are using 2P but still see "axial smearing" (z-axis blur) when stimulating large areas (e.g., soma-wide inhibition), you need Temporal Focusing (TF) .

  • The Issue: Standard holographic spots (CGH) in 2P can still suffer from scattering-induced speckle and poor axial confinement.

  • The Fix: TF uses a diffraction grating to disperse the femtosecond pulse spectrum. The frequencies only recombine (and thus the pulse only becomes short enough for 2P excitation) at the exact focal plane. This "locks" the excitation to a specific Z-plane, immune to scattering above/below the target.

Visualization: Optical Setup for Low-Scattering Uncaging

The following diagram illustrates the recommended optical path for minimizing scattering using 2P and Temporal Focusing.

OpticalSetup cluster_tissue In Vivo Environment Laser Ti:Sapphire Laser (800 nm, <140 fs) Pockels Pockels Cell (Power Modulation) Laser->Pockels Raw Beam SLM Spatial Light Modulator (Holographic Patterning) Pockels->SLM Power Controlled Grating Diffraction Grating (Temporal Focusing) SLM->Grating Phase Modulated Obj Objective Lens (High NA, Water) Grating->Obj Dispersed Spectrum Brain Brain Tissue (Cortex) Obj->Brain Recombined Pulse (Uncaging Event)

Caption: Figure 1. Optical path for 2P-RuBi-GABA uncaging. The diffraction grating (Temporal Focusing) ensures photons only compress in time at the focal plane, minimizing scattering artifacts.

Chemical & Biological Protocols (The "What")

Even with perfect optics, incorrect chemical handling can mimic scattering artifacts (e.g., high background noise).

Protocol: Preparation and Injection

Objective: Deliver sufficient RuBi-GABA without causing baseline receptor antagonism or toxicity.

  • Stock Preparation:

    • Dissolve RuBi-GABA in intracellular solution or ACSF.

    • Stock Conc: 10–20 mM.

    • Storage: Aliquot and freeze at -20°C. Protect from light (amber tubes). Critical: RuBi-GABA is sensitive to ambient blue light.

  • In Vivo Injection (Pressure Ejection):

    • Pipette Conc: 2–5 mM (Local perfusion).

    • Bath Conc (Slices/Surface): 300–500 µM.

    • Note: Unlike Glutamate cages, GABA cages can act as weak antagonists (GABA-A receptor block) at high concentrations. Do not exceed 500 µM in the bath if monitoring spontaneous activity [1, 2].

  • Verifying "Silence":

    • Before uncaging, record baseline IPSCs. If spontaneous IPSCs disappear upon RuBi-GABA application (dark), your concentration is too high and is blocking the receptors. Dilute by 50%.

Troubleshooting & FAQs (The "Fix")

Interactive Troubleshooting Guide

Use this logic flow to diagnose signal issues during in vivo experiments.

Troubleshooting Start Problem: No/Weak Response Check1 Check Laser Wavelength Is it 800 nm? Start->Check1 Check2 Check Power @ Sample Is it >15 mW/spine? Check1->Check2 Yes Action1 Adjust to 800 nm (Peak 2P absorption) Check1->Action1 No Check3 Check Cage Health Is solution fresh? Check2->Check3 Yes Action2 Increase Power (Compensate for depth) Check2->Action2 No Action3 Replace Aliquot (Hydrolysis/Photobleach) Check3->Action3 No Result Signal Restored? Action1->Result Action2->Result Action3->Result

Caption: Figure 2. Diagnostic workflow for failed uncaging events. Most failures stem from incorrect wavelength tuning or degraded chemical stock.

Frequently Asked Questions

Q1: I see a large "photoelectric artifact" when the laser fires. Is this the GABA current?

  • A: Likely not. If the response is instantaneous (<0.1 ms delay) and decays immediately with the laser pulse, it is a photoelectric artifact caused by the laser hitting the recording electrode.

  • Fix: Move the uncaging spot >5 µm away from the electrode tip. Ensure your electrode is shielded or use discontinuous amplifier mode (DSE) if possible. Real GABA currents have a latency of ~0.5–2 ms [3].

Q2: Why is my spatial resolution poor even with 2P (800 nm)?

  • A: You may be using excessive laser power, causing "saturation" of the uncaging volume. 2P uncaging is non-linear; increasing power expands the effective focal volume (Point Spread Function).

  • Fix: Map the "uncaging sensitivity" by uncaging at varying distances from a spine. The response should drop off sharply (>50% drop within 1 µm). If it doesn't, lower your laser power.

Q3: Can I use 720 nm instead of 800 nm?

  • A: 720 nm is optimal for MNI-Glutamate but suboptimal for RuBi-GABA. While RuBi-GABA will uncage at 720 nm, the cross-section is lower, requiring higher power (more heating/scattering). Stick to 800 nm for maximum efficiency [1].[2]

Q4: Is RuBi-GABA toxic to tissue?

  • A: RuBi-GABA is generally non-toxic and stable at neutral pH. However, the ruthenium by-product after photolysis is biologically inert. The main risk is GABA antagonism at high concentrations (see Protocol section) [1].

References

  • Rial Verde, E. M., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with Visible Light Using an Inorganic Caging Group.[2] Frontiers in Neural Circuits, 2, 2. Link

  • Fino, E., & Yuste, R. (2011). Dense Inhibitory Connectivity in Neocortex. Neuron, 69(6), 1188–1203. Link

  • Nikolenko, V., Poskanzer, K. E., & Yuste, R. (2007). Two-photon photostimulation and imaging of neural circuits.[2] Nature Methods, 4(11), 943–950. Link

  • Papagiakoumou, E., et al. (2010). Scanless two-photon excitation of channelrhodopsin-2. Nature Methods, 7(10), 848–854. (Reference for Temporal Focusing physics). Link

Sources

Validation & Comparative

RuBi-GABA (Trimethylphosphine) vs. MNI-Caged GABA: Efficacy & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between RuBi-GABA (specifically the trimethylphosphine variant) and MNI-caged GABA.

Executive Summary

For researchers investigating inhibitory neurotransmission, the choice between RuBi-GABA (Ruthenium-bipyridine-trimethylphosphine-GABA) and MNI-GABA (4-Methoxy-7-nitroindolinyl-GABA) is not merely a preference for chemical suppliers but a fundamental decision between experimental modalities (One-Photon vs. Two-Photon) and physiological fidelity .

  • Choose RuBi-GABA if: You require visible light (473–488 nm) uncaging , deep tissue penetration with reduced scattering, or are performing dual-color experiments (e.g., uncaging GABA with blue light while imaging/uncaging Glutamate with 2P IR light). Its high extinction coefficient allows use at low concentrations (~10–20 µM), minimizing GABA-A receptor antagonism.

  • Choose MNI-GABA if: You require diffraction-limited Two-Photon (2P) spatial resolution (e.g., mapping individual dendritic spines). While it is the gold standard for 2P, it requires higher concentrations (mM range) which can induce significant GABA-A receptor antagonism, necessitating careful control experiments.

Photophysical & Chemical Comparison

The efficacy of these probes is dictated by their "cage" chemistry.[1] RuBi-GABA utilizes inorganic ruthenium coordination chemistry, whereas MNI-GABA relies on organic nitroindolinyl photochemistry.

Chemical Identity[2]
  • RuBi-GABA:

    
    . The trimethylphosphine (
    
    
    
    )
    ligand is critical; it stabilizes the complex and tunes the absorption maximum into the visible spectrum (blue light), distinct from triphenylphosphine variants which may have different solubility or toxicity profiles.
  • MNI-GABA: 4-Methoxy-7-nitroindolinyl-GABA.[2] A classic organic cage derived from the nitrobenzyl group, optimized for UV and 2P excitation.

Technical Specifications Matrix
FeatureRuBi-GABA (Trimethylphosphine)MNI-Caged GABA
Excitation Mode 1-Photon (Visible) 2-Photon (IR) / 1-Photon (UV)
Primary Wavelength 450–500 nm (Peak ~473 nm)720 nm (2P) / 360 nm (1P)
Quantum Yield (

)
~0.09 (Fast release in ns)~0.085 (MNI-Glu reference)
Extinction Coefficient (

)
High (~4000–6000

at 450nm)
Lower (~4500

at 350nm)
2P Cross-Section (

)
Low / Negligible for practical useHigh (~0.06 GM at 720 nm)
Solubility High (Water soluble)Moderate (often requires sonication)
GABA-A Antagonism Low impact (due to low working conc.)High impact (at required mM conc.)

Physiological Efficacy: The Antagonism Paradox

A critical, often overlooked factor in caged neurotransmitters is their inherent antagonism of the receptors they are meant to activate.

The Mechanism of Interference

Both RuBi and MNI cages possess moieties that can sterically hinder the GABA binding site on GABA-A receptors.

  • MNI-GABA: At the millimolar concentrations required for effective 2P uncaging (typically 2–5 mM), MNI-GABA acts as a competitive antagonist, potentially reducing the amplitude of spontaneous IPSCs (Inhibitory Postsynaptic Currents) by 30–50% before any light is applied.

  • RuBi-GABA: While the RuBi moiety is also antagonistic (IC50 ~4–8 mM), its high extinction coefficient in the visible range allows researchers to use it at micromolar concentrations (10–50 µM) . At this dilution, receptor blockade is physiologically negligible, preserving baseline network activity.

Diagram: Photolysis & Receptor Interaction

The following diagram illustrates the uncaging pathway and the "concentration window" advantage of RuBi-GABA.

G RuBi_Complex RuBi-GABA (Inactive Complex) Uncaging_Ru Heterolytic Cleavage RuBi_Complex->Uncaging_Ru Excitation Receptor GABA-A Receptor RuBi_Complex->Receptor Minimal Block (at 20µM) MNI_Complex MNI-GABA (Inactive Complex) Uncaging_MNI Radical Photolysis MNI_Complex->Uncaging_MNI Excitation MNI_Complex->Receptor BLOCKS (at >1mM) Light_Vis Visible Light (473 nm) Light_Vis->Uncaging_Ru Light_2P 2-Photon IR (720 nm) Light_2P->Uncaging_MNI GABA_Free Free GABA Uncaging_Ru->GABA_Free < 50 ns Cage_Byproduct Inert Cage Byproduct Uncaging_Ru->Cage_Byproduct Uncaging_MNI->GABA_Free < 1 ms Uncaging_MNI->Cage_Byproduct GABA_Free->Receptor Activation (Cl- influx)

Caption: Comparative photolysis pathways. Note the red dotted line indicating MNI-GABA's direct receptor antagonism at high concentrations, contrasted with RuBi-GABA's minimal impact at working concentrations.

Experimental Protocols

Protocol A: Visible Uncaging with RuBi-GABA

Best for: Circuit mapping, examining bulk inhibition, and dual-color experiments (e.g., with MNI-Glutamate).

  • Preparation:

    • Dissolve RuBi-GABA (trimethylphosphine) in ACSF (Artificial Cerebrospinal Fluid) to a final concentration of 10–20 µM .

    • Note: Handle in low-light conditions (red filtered light) as RuBi is sensitive to ambient blue/green light.

  • Perfusion:

    • Bath apply the solution. Recirculation is recommended to conserve the compound, though flow-through is cleaner.

    • Wait 10–15 minutes for equilibration.

  • Optical Setup:

    • Use a 473 nm DPSS laser or a 488 nm Argon line .

    • Connect via fiber optic to the microscope epifluorescence port or a dedicated uncaging galvo path.

  • Stimulation:

    • Pulse Duration: 1–5 ms.

    • Power: 5–15 mW at the sample.

    • Targeting: Point-scan at the soma or proximal dendrites.

  • Dual-Color Workflow (Optional):

    • Add MNI-Glutamate (2 mM) to the same bath.

    • Use 720 nm 2P laser to uncage Glutamate (activates spines).

    • Use 473 nm 1P laser to uncage GABA (activates inhibitory shafts/soma).

    • Result: Independent control of E/I balance.

Protocol B: Two-Photon Uncaging with MNI-GABA

Best for: Subcellular mapping of GABA receptor distribution on spines or specific dendritic branches.

  • Preparation:

    • Dissolve MNI-GABA in ACSF to 2–3 mM .

    • Critical: Due to high concentration, check osmolarity and pH. Adjust if necessary.

  • Perfusion:

    • Use a local perfusion system (puffer pipette) if possible to limit the volume and duration of exposure, reducing cost and global receptor blockade.

    • If bath applying, acknowledge that spontaneous activity may be suppressed.

  • Optical Setup:

    • Tunable Ti:Sapphire laser set to 720 nm .

  • Stimulation:

    • Pulse Duration: 0.5–1 ms.

    • Power: 15–30 mW at the sample (higher power needed than for glutamate due to lower 2P efficiency).

    • Targeting: Park the beam ~0.5 µm from the spine head or dendritic shaft to mimic synaptic release.

Decision Matrix & Conclusion

RequirementRecommended ProbeReasoning
Single-Spine Resolution MNI-GABA Only 2P excitation provides the Z-axis confinement necessary to map individual synapses.
Preserving Network Activity RuBi-GABA Low working concentration prevents GABA-A receptor antagonism, keeping the network "physiologically intact."
Deep Tissue (>100 µm) RuBi-GABA Visible light (473 nm) scatters less than UV (360 nm), and 1P excitation is robust at depth compared to UV-1P.
Simultaneous E/I Study RuBi-GABA Its visible absorption spectrum is orthogonal to nitroindolinyl (MNI/CDNI) 2P probes, enabling "Two-Color" control.[3]

Verdict: Use RuBi-GABA (trimethylphosphine) for most physiological circuit studies where visible light stimulation is acceptable and maintaining baseline receptor availability is paramount. Switch to MNI-GABA only when the experiment strictly demands the diffraction-limited spatial resolution of two-photon excitation, and be prepared to control for receptor antagonism.

References

  • Rial Verde, E. M., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with Visible Light Using an Inorganic Caging Group.[4] Frontiers in Neural Circuits. Link

  • Fino, E., & Yuste, R. (2011). Dense Inhibitory Connectivity in Neocortex. Neuron. Link

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. (Establishes MNI-Glu/GABA 2P standards). Link

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate.[2][5] Frontiers in Synaptic Neuroscience. (Discusses antagonism issues of MNI vs RuBi). Link

  • Zayat, L., et al. (2003). Ruthenium(II) bipyridyl complexes as photolabile caging groups for amines. Inorganic Chemistry. (Chemical basis of RuBi-PMe3). Link

Sources

comparative analysis of one-photon vs two-photon uncaging of GABA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The choice between one-photon (1P) and two-photon (2P) GABA uncaging is not merely a matter of cost; it is a fundamental decision between bulk modulation and subcellular precision .

  • 1P Uncaging (Visible/UV): The optimal choice for mapping macroscopic connectivity, silencing large neuronal populations, or conducting rapid throughput screening. It offers high quantum efficiency but suffers from poor axial resolution ("cone of excitation").

  • 2P Uncaging (IR Non-linear): The mandatory standard for mapping dendritic spine inhibition, analyzing subcellular kinetics, and performing experiments deep within scattering tissue. It provides femtoliter-volume resolution but requires expensive femtosecond lasers and complex optical alignment.

This guide dissects the photophysics, chemical selection, and experimental protocols required to master both modalities.

Part 1: The Physics of Photolysis

To understand the experimental constraints, one must first understand the excitation volumes.

Linear vs. Non-Linear Excitation

One-Photon (1P) excitation is linear. A photon in the UV or visible range (e.g., 405 nm or 473 nm) is absorbed by the caged compound, triggering photolysis. Because absorption occurs wherever the beam exists, fluorescence and uncaging occur throughout the entire cone of light, leading to significant background activation above and below the focal plane.

Two-Photon (2P) excitation is non-linear.[1][2][3] Two photons of twice the wavelength (e.g., 720 nm) must arrive simultaneously (within femtoseconds) to bridge the energy gap. The probability of this absorption scales with the square of the intensity (


). Consequently, uncaging is confined exclusively to the focal point where photon density is highest, providing inherent optical sectioning.
Visualization: Excitation Volumes

The following diagram contrasts the spatial profiles of 1P and 2P excitation, illustrating why 2P is required for spine-level mapping.

G cluster_1P One-Photon (1P) Excitation cluster_2P Two-Photon (2P) Excitation Source1P UV/Blue Laser (405/473 nm) Sample1P Sample Volume (High Scattering) Source1P->Sample1P Linear Absorption Result1P Cone of Activation (Low Axial Res) Sample1P->Result1P Source2P Ti:Sapphire Laser (720 nm, fs pulses) Sample2P Focal Point (Femtoliter Vol) Source2P->Sample2P Non-Linear (I²) Result2P Point-Spread Function (High Axial Res) Sample2P->Result2P

Figure 1: Comparison of excitation volumes. 1P generates a "cone" of uncaged GABA, affecting the entire optical path. 2P restricts release to a diffraction-limited focal point.

Part 2: The Chemical Toolbox

Selecting the correct caged compound is critical. Using a 1P-optimized compound for 2P experiments (or vice versa) often leads to failure due to poor cross-sections or GABA receptor antagonism.

Key Compounds Comparison[2]
FeatureRuBi-GABA MNI-GABA CDNI-GABA
Primary Mode 1P (Visible) 2P (Legacy) 2P (Optimized)
Excitation Peak 450–473 nm (Blue)~360 nm (UV) / 720 nm (2P)~720 nm (2P)
2P Cross-Section Low (< 0.1 GM)Moderate (~0.06 GM)High (~0.60 GM)
Uncaging Speed FastFastVery Fast (7x MNI)
GABA Antagonism Low (allows low conc.)High (blocks GABA_A)Mild/Moderate
Best Application Circuit mapping, visible light stimulation without UV toxicity.General 2P mapping (well established).High-speed, low-power 2P spine mapping.
Expert Insight: The Antagonism Problem

A major pitfall in GABA uncaging is that the caged compound itself can act as a GABA_A receptor antagonist.[4]

  • MNI-GABA: At high concentrations required for effective uncaging (mM range), it can block the very receptors you are trying to study.

  • RuBi-GABA: Has a higher extinction coefficient in the visible range, allowing it to be used at lower concentrations (typically 10–20 µM), minimizing receptor blockade. This makes it superior for 1P experiments where UV toxicity is also a concern.

  • CDNI-GABA: Developed to address the efficiency limits of MNI. Its higher quantum yield means you can use less laser power or lower concentration, mitigating side effects.

Part 3: Experimental Protocols

Protocol A: One-Photon Uncaging (Circuit Mapping)

Objective: To map synaptic inputs from a wide area or inhibit a specific cell soma.

  • Slice Preparation: Prepare acute brain slices (300 µm) in standard ACSF.

  • Drug Application:

    • Perfuse RuBi-GABA (10–20 µM) .

    • Crucial Step: Protect the perfusion system from ambient light. RuBi compounds are extremely sensitive to standard room lighting. Use red filters in the lab.

  • Optics Setup:

    • Use a fiber-coupled LED (473 nm) or a DPSS laser.

    • Connect to the microscope epifluorescence port or a dedicated uncaging collimator.

  • Stimulation:

    • Target the soma of the postsynaptic cell.

    • Pulse duration: 1–5 ms . Power: 5–10 mW at the sample.

  • Validation: Record IPSCs in voltage clamp (holding at 0 mV or using high chloride internal solution). Verify no response occurs without the light pulse.

Protocol B: Two-Photon Uncaging (Spine Mapping)

Objective: To map the distribution of GABA receptors on a single dendritic spine.

  • Slice Preparation: Prepare slices; allow recovery.

  • Drug Application:

    • Use CDNI-GABA (0.5–1 mM) or MNI-GABA (2–3 mM) .

    • Apply locally via a "puff" pipette if bath application is too expensive or causes too much background inhibition.

    • Add TTX (1 µM) and CPP (10 µM) to isolate monosynaptic GABAergic events and prevent polysynaptic glutamate activity.

  • Optics Setup:

    • Tune Ti:Sapphire laser to 720 nm . (Note: This is shorter than the 900+ nm used for GFP imaging; ensure your optics transmit 720 nm efficiently).

    • Use AODs (Acousto-Optical Deflectors) for fast point-to-point switching if mapping multiple spines, or Galvos for single points.

  • Stimulation:

    • Park the beam ~0.5 µm from the spine head (GABA receptors are often perisynaptic).

    • Pulse: 0.5–1 ms . Power: 15–20 mW at the sample (monitor for photodamage/blebbing).

  • Validation:

    • "Laser-only" control: Pulse laser without caged compound to ensure no thermal artifacts.

    • "Off-target" control: Move beam 2 µm away; response should disappear (confirming spatial resolution).

Part 4: Decision Framework (Workflow)

Use this logic flow to determine the correct modality for your experiment.

DecisionTree Start Start: Define Experimental Goal Resolution Required Spatial Resolution? Start->Resolution Subcellular Subcellular / Single Spine (< 1 µm) Resolution->Subcellular High Precision Cellular Somatic / Population (> 10 µm) Resolution->Cellular Bulk Activation TwoPhoton Select 2P Uncaging Subcellular->TwoPhoton OnePhoton Select 1P Uncaging Cellular->OnePhoton Compound2P Compound: CDNI-GABA (Alt: MNI-GABA) TwoPhoton->Compound2P Compound1P Compound: RuBi-GABA (Avoids UV toxicity) OnePhoton->Compound1P Laser2P Laser: Ti:Sapphire @ 720nm Compound2P->Laser2P Laser1P Source: Blue LED/Laser @ 473nm Compound1P->Laser1P

Figure 2: Decision matrix for selecting uncaging modality and corresponding chemical probes.

Part 5: Comparative Performance Data

The following data summarizes typical performance metrics observed in acute slice electrophysiology.

Metric1P Uncaging (RuBi-GABA)2P Uncaging (CDNI-GABA)
Lateral Resolution (XY) 5–20 µm (Optics dependent)0.6–0.8 µm (Diffraction limited)
Axial Resolution (Z) > 50 µm (Cone effect)~2.0 µm (Optical sectioning)
Effective Depth Surface to ~50 µmUp to 200–300 µm
Temporal Precision < 1 ms< 0.5 ms
Cost of Setup Low ($)High (

)
Primary Artifacts Photoelectric artifacts (metal electrodes)Thermal drift / Phototoxicity

References

  • Matsuzaki, M. et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. (Foundational paper establishing MNI-glutamate 2P protocols, applicable to GABA). Link

  • Rial Verde, E. M., et al. (2008). Photorelease of GABA with Visible Light Using an Inorganic Caged Compound. Frontiers in Neural Circuits. (Establishes RuBi-GABA for visible light 1P uncaging). Link

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate.[1][2][5][6] Frontiers in Synaptic Neuroscience. (Comprehensive review of nitroindolinyl chemistry, MNI vs CDNI properties). Link

  • Amatrudo, J. M., et al. (2014). Wavelength-selective one- and two-photon uncaging of GABA. ACS Chemical Neuroscience. (Describes DEAC450 and wavelength selectivity). Link

  • Matsuzaki, M., et al. (2010). Two-photon uncaging of GABA in intact brain tissue. Nature Chemical Biology. (Introduction of CDNI-GABA for high-efficiency 2P uncaging). Link

Sources

A Senior Application Scientist's Guide to the Comprehensive Assessment of Synthesized RuBi GABA Trimethylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience and drug development, the precision of their molecular tools is paramount. Photolabile "caged" compounds, which allow for the precise spatiotemporal release of bioactive molecules with light, have become indispensable. Among these, RuBi GABA trimethylphosphine stands out as a modified, hydrophilic version of RuBi-GABA, designed to suppress neural activity upon activation with visible light.[1] However, its synthesis as a complex organometallic compound necessitates a rigorous, multi-faceted validation process. The presence of unreacted starting materials, photolysis byproducts, or free GABA can lead to confounding results, misinterpretation of neural circuit function, and ultimately, wasted research investment.

This guide provides a comprehensive framework for assessing the purity and functional activity of newly synthesized RuBi GABA trimethylphosphine. Moving beyond a simple checklist of procedures, we delve into the causality behind each experimental choice, creating a self-validating workflow that ensures the integrity of your research. We will compare the expected performance of the synthesized compound with established benchmarks and discuss common pitfalls.

Part 1: The Foundation of Confidence - Purity Assessment

The goal of purity assessment is twofold: to confirm the chemical identity of the synthesized molecule and to quantify any residual impurities. A combination of spectroscopic and chromatographic techniques provides a robust, cross-validating system.

Structural Confirmation and Purity Estimation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the initial characterization of RuBi GABA trimethylphosphine. It provides detailed information about the chemical environment of specific nuclei, confirming the structure of the complex and identifying impurities. For ruthenium complexes, ¹H, ¹³C, and ³¹P NMR are essential.[2][3]

The Causality Behind the Experiment:

  • ¹H NMR confirms the presence and correct integration of protons on the bipyridine ligands, the GABA moiety, and the trimethylphosphine group. The absence of signals from starting materials is a key indicator of successful purification.

  • ³¹P NMR is crucial for analyzing the phosphorus-containing components. A single, sharp peak corresponding to the trimethylphosphine ligand coordinated to the ruthenium center is expected. The presence of other signals could indicate unreacted phosphine starting material or side products.

  • Quantitative NMR (qNMR) can be employed for a highly accurate purity assessment by comparing the integral of a known analyte peak to that of a certified internal standard.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized RuBi GABA trimethylphosphine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known amount of a certified internal standard (e.g., maleic acid) for qNMR.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ³¹P{¹H} NMR spectrum.[3]

    • Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate all peaks and compare the chemical shifts to literature values or a reference standard.

    • For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard.

High-Resolution Purity Verification by High-Performance Liquid Chromatography (HPLC)

While NMR provides structural confirmation, HPLC offers a superior quantitative assessment of purity by separating the target compound from even minor impurities.[4] For organometallic compounds, reversed-phase HPLC is a common and effective method.[5][6]

The Causality Behind the Experiment: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the organometallic complex while allowing more polar impurities to elute earlier. A gradient elution (changing the mobile phase composition over time) is used to ensure that compounds with a wide range of polarities are separated and eluted efficiently. UV-Vis detection is ideal as the ruthenium complex has strong absorbance in the visible range.

Experimental Protocol: Reversed-Phase HPLC

  • System: An HPLC system equipped with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% B to 95% B over 20 minutes.

  • Detection: Monitor at the absorbance maximum of the RuBi complex (typically in the 450-480 nm range).

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Definitive Mass Confirmation via Mass Spectrometry (MS)

Mass spectrometry provides an unambiguous determination of the molecular weight of the synthesized compound, confirming its elemental composition. Electrospray ionization (ESI) is a "soft" ionization technique well-suited for analyzing large, charged organometallic complexes without causing fragmentation.[7][8]

The Causality Behind the Experiment: ESI-MS transfers ions from solution into the gas phase, allowing for the direct analysis of the charged RuBi GABA trimethylphosphine complex.[8] High-resolution mass spectrometry (e.g., on a Q-TOF or Orbitrap instrument) is preferred as it can provide highly accurate mass measurements, allowing for the confirmation of the molecular formula.[9]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µM) in a suitable solvent mixture (e.g., 50:50 water:acetonitrile).

  • Infusion: Infuse the sample directly into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the cationic part of the complex, [(bis(2,2'-Bipyridine-N,N')trimethylphosphine)-4-aminobutyric acid ruthenium]⁺.

  • Analysis: Compare the observed mass-to-charge ratio (m/z) of the most abundant isotopic peak with the theoretically calculated value.[9]

Data Presentation: Purity Assessment Summary
Technique Parameter Measured Expected Result for Pure Sample Indication of Impurity
¹H NMR Chemical Shift & IntegrationSharp peaks with correct integration ratios for bipyridine, GABA, and PMe₃ moieties.Additional peaks, incorrect integration ratios.
³¹P NMR Chemical ShiftA single, sharp peak.Multiple peaks indicating uncoordinated phosphine or side products.
HPLC Retention Time & Peak AreaA single major peak (>95% purity).Multiple peaks, shoulders on the main peak.
ESI-MS Mass-to-Charge Ratio (m/z)A peak corresponding to the calculated molecular weight of the cation.[9]Peaks corresponding to starting materials or degradation products.

Part 2: The Ultimate Test - Functional Activity Assessment

Confirming purity is only half the battle. The synthesized RuBi GABA trimethylphosphine must demonstrate biological activity, specifically, the ability to release functional GABA upon photostimulation and subsequently inhibit neuronal activity by acting on GABA receptors.

Workflow for Activity Assessment

G cluster_0 In Vitro Validation cluster_1 Functional Validation A Photolysis Confirmation (UV-Vis Spectroscopy) B Receptor Binding Assay ([³H]muscimol displacement) A->B Confirms GABA release C Electrophysiology (Patch-Clamp Recording) B->C Confirms receptor interaction G cluster_0 Extracellular Space cluster_1 Intracellular Space RuBi RuBi-GABA-PMe₃ (Inactive) Light 473 nm Light Pulse GABA Free GABA Light->GABA Uncaging Receptor GABAₐ Receptor GABA->Receptor Binding Inhibition Cl⁻ Influx & Neuronal Inhibition Receptor->Inhibition Channel Opening

Caption: The light-activated release of GABA and subsequent binding to its receptor, leading to neuronal inhibition.

References

  • Bhuiyan, A.A., Kudo, S., & Bartlett, J. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science, 64. Available at: [Link]

  • Dalton Transactions. (2015). Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. RSC Publishing. Available at: [Link]

  • Cook, J.M., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PMC - PubMed Central. Available at: [Link]

  • Enna, S.J. & Möhler, H. (2007). Characterization of GABA Receptors. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2000). Liquid chromatography of organometallic compounds. Available at: [Link]

  • Moravek, Inc. (2020). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Dalton Transactions. (2016). Structural analysis of ruthenium–arene complexes using ion mobility mass spectrometry, collision-induced dissociation, and DFT. RSC Publishing. Available at: [Link]

  • PLoS ONE. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. Available at: [Link]

  • AIP Publishing. (2022). Ruthenium(III) Complexes: Synthesis, Spectral, Magnetic and Electrochemical Characterization. Available at: [Link]

  • Sigel, E. & Steinmann, M.E. (2012). Electrophysiology of ionotropic GABA receptors. PMC - NIH. Available at: [Link]

  • MDPI. (2021). Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. PubMed Central. Available at: [Link]

  • PubMed. (2014). Quantification of bindings of organometallic ruthenium complexes to GSTπ by mass spectrometry. Available at: [Link]

  • Psychoactive Drug Screening Program (PDSP). GABAA Receptor Binding Assay Protocol. Available at: [Link]

  • Molecules. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. PMC. Available at: [Link]

  • TrAC Trends in Analytical Chemistry. (2007). Analysis of organometal(loid) compounds in environmental and biological samples. Available at: [Link]

  • Molecules. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Available at: [Link]

  • ResearchGate. (2018). Comparison of GABA-A Receptor αβγ and αβδ Expression Using Flow Cytometry and Electrophysiology. Available at: [Link]

  • ACS Publications. (2000). Synthesis, Mass Spectrometry, and Spectroscopic Properties of a Dinuclear Ruthenium Complex Comprising a 20 Å Long Fully Aromatic Bridging Ligand. Inorganic Chemistry. Available at: [Link]

  • MDPI. (2023). The Synthesis, Characterization, and Theoretical Study of Ruthenium (II) Polypyridyl Oligomer Hybrid Structures with Reduced Graphene Oxide for Enhanced Optoelectronic Applications. Available at: [Link]

  • ResearchGate. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Available at: [Link]

  • ACS Central Science. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. Available at: [Link]

  • ResearchGate. (2020). Synthesis, Crystal Structures and NMR Spectroscopic Studies on Ruthenium Complexes with Phosphanylacetal and Phosphanylthioacetal Ligands. Available at: [Link]

  • MDPI. (2022). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Available at: [Link]

  • NCBI Bookshelf. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]

  • ACS Publications. (2022). Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. Available at: [Link]

  • YouTube. (2022). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. MyScience Tutorials. Available at: [Link]

  • Holčapek, M. (2010). Structural analysis of organometallic compounds with soft ionization mass spectrometry. Available at: [Link]

  • Frontiers in Molecular Neuroscience. (2018). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Available at: [Link]

  • Wikipedia. GABAA receptor positive allosteric modulator. Available at: [Link]

  • ACS Publications. (1965). Analytical Chemistry of Organometallics...Quantitative Determination of Organoalkalies. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (1992). Synthesis and characterization of new organometallic complexes bonded stationary phases for high-performance liquid chromatography. Available at: [Link]

  • Frontiers in Chemistry. (2019). Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. Available at: [Link]

  • IMSERC. NMR Periodic Table: Ruthenium NMR. Available at: [Link]

  • ResearchGate. (2018). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Available at: [Link]

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  • Dalton Transactions. (2016). Structural analysis of ruthenium–arene complexes using ion mobility mass spectrometry, collision-induced dissociation, and DFT. Available at: [Link]

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Sources

Safety Operating Guide

Personal protective equipment for handling RuBi GABA trimethylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

RuBi-GABA Trimethylphosphine is a highly specialized "caged" neurotransmitter used for optical silencing of neuronal firing. Unlike standard RuBi-GABA (which typically utilizes a triphenylphosphine ligand), this variant incorporates trimethylphosphine (


) .

While this modification often improves solubility or uncaging kinetics, it introduces specific stability considerations. The trimethylphosphine ligand is electron-rich and volatile if dissociated. Therefore, this compound requires a safety protocol that addresses three simultaneous vectors: Bioactivity (GABA release), Photochemical Instability (Uncaging), and Chemical Toxicity (Ruthenium-Phosphine complex).

Chemical Hazard Profile
Hazard VectorSourceRisk LevelOperational Implication
Photochemical Ru-bipyridine coreCRITICAL Uncages under blue/visible light.[1][2][3] Strict Dark/Red-Light handling required.
Bioactive GABA moietyHIGH Potent inhibitory neurotransmitter. Aerosol inhalation can induce physiological effects.[4][5]
Chemical Trimethylphosphine (

)
MODERATE Ligand is toxic/flammable if free. Complex is stable but degradation releases fishy/garlic odor.

The Hazard Control Matrix (PPE Requirements)

Do not rely on generic "lab safety" rules. This compound requires specific barriers against photolysis and bio-inhalation .

A. Eye Protection (The "Amber" Rule)

Standard clear safety glasses are insufficient for protecting the integrity of your experiment.

  • Requirement: Safety glasses with Amber/Orange lenses (blocking <550nm).

  • Scientific Logic: RuBi-GABA has a high quantum yield in the blue region (

    
    450-473nm). Ambient lab lighting (fluorescent) contains enough blue spectrum to partially uncage the compound during weighing, altering the concentration of active GABA before your experiment begins. Amber lenses allow you to see while blocking the excitation wavelengths.
    
B. Dermal Protection (The "Permeation" Rule)
  • Requirement: Double-gloving with Nitrile (0.11 mm minimum thickness).

  • Scientific Logic: Ruthenium complexes are heavy metals. While skin absorption data is limited, the trimethylphosphine ligand is lipophilic. Double gloving provides a "breakthrough time" buffer. If the outer glove is splashed, strip and replace immediately.

C. Respiratory Protection (The "Aerosol" Rule)
  • Requirement: Work inside a Fume Hood or Biosafety Cabinet . If weighing on an open bench is unavoidable, use a N95 or P100 respirator .

  • Scientific Logic: As a solid salt (often hexafluorophosphate), the powder is fine and easily aerosolized by static electricity. Inhalation delivers a bolus of caged GABA directly to the bloodstream/CNS.

Operational Protocol: Step-by-Step

Phase 1: Environment Setup (The "Dark" Protocol)
  • Lighting: Eliminate all blue/white light sources. Use Red LED lamps or cover standard lights with Rosco #27 (Medium Red) filters.

  • Static Control: Use an anti-static gun on the weighing boat. RuBi salts are prone to static cling, increasing spill risk.

Phase 2: Solubilization & Handling[7]
  • Solvent: Water or DMSO (Check batch-specific solubility; PMe3 variants are often more water-soluble than PPh3 variants).

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-20 mM) in small aliquots.

  • Storage: Store aliquots at -20°C in opaque/amber tubes wrapped in aluminum foil.

Phase 3: The "Smell Test" (Ligand Lability)
  • Observation: If you detect a strong, garlic-like or fishy odor, the trimethylphosphine ligand may have dissociated (oxidized).

  • Action: This indicates compound degradation. Do not use for quantitative uncaging experiments as the quantum yield will be undefined.

Phase 4: Disposal[7]
  • Solid Waste: Dispose of contaminated wipes/gloves in "Hazardous Solid - Heavy Metal" waste.

  • Liquid Waste: Collect in a dedicated carboy labeled "Ruthenium/Organic Solvents." Do not pour down the drain; ruthenium is ecotoxic.[4]

Visualized Workflows

Figure 1: Safety Decision Logic

Caption: Hierarchy of controls for handling RuBi-GABA PMe3. Note the dual-pathway for personnel safety vs. experimental integrity.

SafetyLogic Compound RuBi-GABA PMe3 Photo Photochemical (Blue Light Sensitive) Compound->Photo Bio Bioactive (GABA Release) Compound->Bio Chem Chemical Toxicity (Ru + PMe3) Compound->Chem Amber Amber Filters/Glasses (Block <550nm) Photo->Amber Prevents Uncaging Hood Fume Hood/N95 (Aerosol Control) Bio->Hood Prevents Inhalation Gloves Double Nitrile Gloves (Permeation Barrier) Chem->Gloves Prevents Absorption

Figure 2: Experimental Handling Workflow

Caption: Operational sequence from storage to application, emphasizing light control at every stage.

HandlingWorkflow cluster_protection CRITICAL: AMBER LIGHTING ZONE Storage Storage (-20°C) Foil Wrapped Thaw Thaw in Dark (Red Light Only) Storage->Thaw Weigh Weighing (Anti-static + Hood) Thaw->Weigh Avoid Blue Light Solubilize Solubilize (Water/DMSO) Weigh->Solubilize App Experiment (Laser Uncaging) Solubilize->App Use Immediately

Emergency Response

IncidentImmediate Action
Skin Contact Wash with soap and water for 15 minutes. The compound is orange/red; ensure no color remains on skin.
Eye Contact Flush with water for 15 minutes.[6] Seek medical attention. (Ruthenium complexes can be severe irritants).
Spill (Powder) Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up. Place in hazardous waste.
Accidental Light Exposure If the stock solution is exposed to bright blue/white light for >1 minute, discard it. The GABA concentration is now unknown.[1]

References

  • Zayat, L., et al. (2003).[3] "A new strategy for neurochemical photodelivery: Metal-ligand heterolytic cleavage."[7] Journal of the American Chemical Society.[7]

  • Rial Verde, E. M., et al. (2008).[7] "Photorelease of GABA with Visible Light Using an Inorganic Caging Group." Frontiers in Neural Circuits.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • Tocris Bioscience. (n.d.). "RuBi GABA trimethylphosphine Safety Data Sheet." [8]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
RuBi GABA trimethylphosphine
Reactant of Route 2
RuBi GABA trimethylphosphine

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